Cannabinol-7-oic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H24O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-hydroxy-6,6-dimethyl-3-pentylbenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C21H24O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h8-12,22H,4-7H2,1-3H3,(H,23,24) |
InChI Key |
RUDAUXBQLBAKOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C(=O)O)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and isolation of Cannabinol-7-oic acid
An In-Depth Technical Guide on Cannabinol-7-oic Acid: Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CBN-C7), a carboxylic acid metabolite of cannabinol (CBN), represents a minor and relatively understudied component of the cannabinoid metabolic profile. Unlike the extensively researched acidic metabolites of Tetrahydrocannabinol (THC) and Cannabidiol (CBD), specific data regarding the isolation, characterization, and biological activity of CBN-C7 are sparse. This technical guide synthesizes the available information, contextualizes its discovery, and presents generalized protocols and comparative data to aid researchers in the field. The primary identification of CBN-C7 dates back to a 1974 study where it was found as a metabolite of Δ¹-tetrahydrocannabinol in rhesus monkeys, suggesting it may be an artifact of THC metabolism through the aromatization of THC metabolites. This document outlines the probable metabolic pathways, provides a generalized workflow for its isolation from biological matrices based on modern analytical techniques, and compiles the limited physicochemical data available. Due to the scarcity of direct experimental data, information from its parent compound, CBN, is provided for comparative context.
Discovery and Metabolic Origin
This compound was first identified in 1974 by Ben-Zvi et al. as a metabolite of delta-1-tetrahydrocannabinol (Δ¹-THC, an isomer of Δ⁹-THC) in the urine of rhesus monkeys.[1] The identification was performed using techniques of the era, including thin-layer chromatography and mass spectrometry.[1]
Subsequent analysis suggests that CBN-C7 is likely not a direct enzymatic product from CBN in most metabolic pathways. Instead, it is theorized to be an artifact formed from the metabolism of THC.[2] The primary metabolic route for THC involves hydroxylation at the C-11 position (structurally analogous to the C-7 position in CBN's numbering scheme) followed by oxidation to form THC-11-oic acid.[2] As THC itself can be oxidized and aromatized to form the more stable cannabinol (CBN), it is highly probable that its acidic metabolites can also undergo the same chemical transformation, yielding this compound.[2]
Isolation and Identification: A Generalized Protocol
While the original 1974 study utilized thin-layer chromatography, a specific, detailed protocol for the isolation of CBN-C7 is not available in published literature.[1] However, a generalized workflow can be constructed based on modern standard procedures for extracting acidic cannabinoid metabolites from biological fluids, such as urine or plasma.[3] Modern approaches would favor High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for superior sensitivity and selectivity.[4][5]
Experimental Workflow
-
Sample Preparation: Urine samples are often subjected to hydrolysis, typically using a strong base like sodium hydroxide, to cleave the glucuronide conjugates and release the free acid metabolite.
-
Extraction: The hydrolyzed sample is then neutralized, and the analyte is extracted from the aqueous matrix. Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18) is common for its efficiency and cleanliness. Alternatively, Liquid-Liquid Extraction (LLE) using an organic solvent like hexane/ethyl acetate can be employed.
-
Derivatization (for GC-MS): If Gas Chromatography-Mass Spectrometry (GC-MS) is used, the carboxylic acid group must be derivatized (e.g., silylation) to increase volatility and thermal stability.[6] This step is not necessary for LC-MS analysis.[5]
-
Chromatographic Separation: The extract is injected into an HPLC or UHPLC system, typically with a C18 reverse-phase column, to separate CBN-C7 from other metabolites.
-
Detection and Quantification: Mass spectrometry is the definitive detection method. For structural confirmation, high-resolution mass spectrometry can provide an accurate mass measurement. For quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity.
References
- 1. This compound: a metabolite of delta1-tetrahydrocannabinol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Urinary Elimination of 11-Nor-9-carboxy- 9-tetrahydrocannnabinol in Cannabis Users During Continuously Monitored Abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Cannabinol: A Technical Guide to the Biosynthesis of Cannabinol-7-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the metabolic pathway responsible for the biosynthesis of Cannabinol-7-oic acid (CBN-7-oic acid), a significant metabolite of cannabinol (CBN). While not a product of the cannabis plant's own biosynthetic machinery, CBN-7-oic acid is formed through a series of enzymatic reactions within the human body, primarily in the liver. Understanding this pathway is crucial for comprehending the pharmacokinetics, potential drug-drug interactions, and the overall biological impact of CBN.
The Metabolic Pathway: From Cannabinol to its Acid Metabolite
The biosynthesis of this compound is a two-step oxidative process that transforms the relatively lipophilic CBN into a more water-soluble carboxylic acid, facilitating its excretion from the body. This metabolic cascade involves initial hydroxylation by cytochrome P450 enzymes, followed by subsequent oxidation by cytosolic dehydrogenases.
The key steps are:
-
7-Hydroxylation of Cannabinol: The metabolic journey begins with the introduction of a hydroxyl group at the 7-position of the cannabinol molecule, forming 7-hydroxy-cannabinol (7-OH-CBN). This reaction is catalyzed by microsomal cytochrome P450 (CYP) enzymes. While the specific enzymes responsible for the 7-hydroxylation of CBN are not definitively established, extensive research on the metabolism of the structurally analogous cannabidiol (CBD) points towards the involvement of CYP2C19 and CYP2C9, with potential contributions from CYP3A4.[1][2][3][4][5]
-
Oxidation of 7-Hydroxy-Cannabinol: The newly formed 7-OH-CBN undergoes further oxidation to yield this compound. This conversion is a two-stage process:
-
Formation of an Aldehyde Intermediate: 7-OH-CBN is first oxidized to a reactive aldehyde intermediate, 7-formyl-CBN. This step is likely mediated by NAD(P)+-dependent alcohol oxidoreductases, such as hydroxysteroid dehydrogenases.[6][7]
-
Oxidation to Carboxylic Acid: The final step involves the oxidation of 7-formyl-CBN to this compound. This reaction is predominantly carried out by cytosolic NAD+-dependent aldehyde dehydrogenases (ALDH), with ALDH1A1 being a probable key enzyme.[6][7][8][9][10]
-
Quantitative Data on Cannabinoid Metabolism
Direct kinetic data for the enzymatic conversion of CBN to CBN-7-oic acid is limited in the current scientific literature. However, studies on the metabolism of THC and CBD provide valuable insights into the kinetics of analogous reactions catalyzed by the same enzyme families. The following tables summarize the available Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for related cannabinoid metabolic pathways.
Table 1: Kinetic Parameters for the Metabolism of Δ⁹-THC and 11-OH-THC by Human Liver Microsomes [11]
| Substrate | Metabolic Reaction | Enzyme(s) | Km,u (nM) | Vmax (pmol/min/mg protein) |
| Δ⁹-THC | Depletion | CYP2C9, CYP2D6 | 3 | 1400 |
| Δ⁹-THC | 11-OH-THC Formation | CYP2C9 | - | 360 |
| 11-OH-THC | Depletion | UGTs, CYP3A4, CYP2C9 | 39 (UGTs), 824 (CYP3A4), 33 (CYP2C9) | - |
Km,u represents the unbound Michaelis-Menten constant.
Table 2: In Vitro Inhibition Constants (Ki) of CBD for Human CYP Enzymes [12]
| CYP Isoform | Probe Substrate | Ki (µM) |
| CYP1A2 | Phenacetin | 1.9 ± 0.2 |
| CYP2B6 | Bupropion | 1.8 ± 0.2 |
| CYP2C9 | Diclofenac | 0.9 ± 0.1 |
| CYP2C19 | S-Mephenytoin | 0.3 ± 0.1 |
| CYP2D6 | Dextromethorphan | 2.5 ± 0.3 |
| CYP3A4 | Midazolam | 2.2 ± 0.2 |
Experimental Protocols
The elucidation of the metabolic pathway of this compound relies on established in vitro methodologies. The following protocols provide a framework for investigating the enzymatic conversion of CBN.
In Vitro Metabolism of Cannabinol using Human Liver Microsomes (HLMs)
This protocol is designed to identify the primary hydroxylated metabolites of CBN and the CYP enzymes responsible for their formation.
Materials:
-
Cannabinol (CBN)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Internal standard (e.g., deuterated CBN)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM protein, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add CBN (dissolved in a minimal amount of organic solvent, e.g., methanol) to the pre-incubated mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the formation of 7-OH-CBN and other potential metabolites.
Identification of Enzymes Involved in the Oxidation of 7-OH-CBN
This protocol focuses on identifying the cytosolic enzymes responsible for the conversion of 7-OH-CBN to this compound.
Materials:
-
7-hydroxy-cannabinol (7-OH-CBN)
-
Human Liver S9 fraction or Cytosol
-
NAD+
-
Selective chemical inhibitors for ADH (e.g., 4-methylpyrazole) and ALDH (e.g., disulfiram, WIN 18,446)
-
Phosphate buffer (pH 7.4)
-
Internal standard (e.g., deuterated CBN-7-oic acid)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation with Cofactors: Perform incubations of 7-OH-CBN with the liver S9 fraction or cytosol in the presence of NAD+.
-
Inhibitor Studies: Conduct parallel incubations in the presence of selective inhibitors for ADH and ALDH to observe any reduction in the formation of this compound.
-
Sample Processing and Analysis: Follow the same termination, protein precipitation, and sample preparation steps as described in Protocol 3.1.
-
LC-MS/MS Quantification: Quantify the formation of this compound in the presence and absence of inhibitors to determine the contribution of each enzyme class.
References
- 1. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cms.softsecrets.com [cms.softsecrets.com]
- 4. Cannabinoid Metabolites as Inhibitors of Major Hepatic CYP450 Enzymes, with Implications for Cannabis-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NAD(P)+-dependent alcohol oxidoreductases oxidize 7-hydroxycannabidiol to a reactive formyl metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Hepatic Enzyme Kinetics of (-)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC, through In Vitro Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chemical structure and properties of Cannabinol-7-oic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabinol-7-oic acid (CBN-7-oic acid) is a metabolite of cannabinol (CBN), a phytocannabinoid found in the Cannabis sativa plant. While research on major cannabinoids like THC and CBD has been extensive, their acidic metabolites, including CBN-7-oic acid, are less characterized. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound. Due to the limited availability of direct experimental data for CBN-7-oic acid, this document also extrapolates potential methodologies for its synthesis and analysis based on established protocols for structurally related cannabinoid acids, such as Tetrahydrothis compound (THC-7-oic acid) and Cannabidiol-7-oic acid (CBD-7-oic acid). This guide aims to serve as a foundational resource for researchers and professionals in the field of cannabinoid chemistry and drug development, highlighting areas where further investigation is critically needed.
Chemical Structure and Identification
This compound is characterized by the core structure of cannabinol with a carboxylic acid group at the C-7 position. This modification significantly alters the polarity and potential biological activity of the parent compound, CBN.
Molecular Formula: C₂₁H₂₄O₄[1]
Molecular Weight: 340.41 g/mol [1]
The proposed chemical structure of this compound is depicted below, inferred from the known structure of cannabinol.
Figure 1: Proposed chemical structure of this compound.
Physicochemical Properties
| Property | Value (for Tetrahydrothis compound) | Data for this compound | Reference |
| Boiling Point | 459.2 ± 45.0 °C (Predicted) | Not Available | [2][3] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | Not Available | [2][3] |
| pKa | 4.75 ± 0.40 (Predicted) | Not Available | [4] |
| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 30 mg/ml; Methanol: 30 mg/ml | Not Available | [3][4] |
Table 1: Physicochemical data for Tetrahydrothis compound. Data for this compound is currently unavailable.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound have not been published. The following sections outline potential methodologies adapted from established procedures for other major cannabinoid acids.
Proposed Synthetic Pathway
A potential synthetic route to this compound could be adapted from the synthesis of CBD-7-oic acid, which involves the oxidation of a hydroxylated precursor. A generalized workflow is presented below.
Caption: Proposed synthetic workflow for this compound.
Methodology Insight: The synthesis of CBD-7-oic acid has been achieved through a multi-step process involving protection of phenolic hydroxyls, followed by allylic oxidation. A similar strategy could be envisioned for the synthesis of CBN-7-oic acid from cannabinol, likely requiring selective oxidation of the C-7 methyl group.
Analytical Methods
The quantification of cannabinoid acids in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.
| Technique | Description |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | This is the gold standard for the quantitative analysis of cannabinoids and their metabolites in biological fluids. A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | GC-MS can also be used, but it often requires derivatization of the carboxylic acid group to increase volatility and thermal stability. This can introduce additional steps and potential for analytical variability. |
Table 2: Recommended analytical techniques for the quantification of this compound.
Experimental Workflow for LC-MS/MS Analysis:
Caption: General workflow for the analysis of this compound in biological samples.
Biological Activity and Signaling Pathways
The biological activity and mechanism of action of this compound are largely unexplored. However, research on other acidic cannabinoids suggests potential anti-inflammatory properties. For instance, some acidic cannabinoids have been shown to suppress proinflammatory cytokine release by blocking store-operated calcium entry (SOCE).
Potential Signaling Pathway:
Based on the activity of other acidic cannabinoids, a potential mechanism of action for this compound could involve the modulation of inflammatory pathways. The following diagram illustrates a generalized pathway for the anti-inflammatory effects of acidic cannabinoids.
References
Cannabinol-7-oic Acid as a Metabolite of THC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of Cannabinol-7-oic acid (CBN-7-oic acid) in the context of Δ⁹-tetrahydrocannabinol (THC) metabolism. While the primary metabolic pathways of THC are well-established, leading to the formation of 11-hydroxy-THC (11-OH-THC) and 11-nor-9-carboxy-THC (11-COOH-THC), the role and formation of CBN-7-oic acid as a direct metabolite are less defined. This document will review the current understanding of THC metabolism, the formation of cannabinol (CBN), the potential pathways to CBN-7-oic acid, analytical methodologies for its detection, and the known biological activities of related cannabinoid acids.
The Primary Metabolic Pathways of Δ⁹-Tetrahydrocannabinol (THC)
The metabolism of THC is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes. The initial and most significant metabolic step is the hydroxylation of THC to form the psychoactive metabolite 11-OH-THC. This reaction is predominantly catalyzed by CYP2C9. Subsequently, 11-OH-THC is further oxidized to the non-psychoactive 11-COOH-THC by CYP2C9 and CYP3A4.[1] This acidic metabolite is the principal urinary marker for cannabis consumption and can be detected in urine for an extended period.[2]
Recent research has also highlighted the role of cytosolic enzymes, such as aldehyde dehydrogenases, in the oxidation of hydroxylated cannabinoid metabolites to their corresponding carboxylic acids.[3] This suggests a multi-step process involving both microsomal and cytosolic enzymes in the formation of acidic cannabinoid metabolites.[3]
Formation of Cannabinol (CBN) and this compound
Cannabinol (CBN) is a cannabinoid that is typically found in aged cannabis and is generally considered a non-enzymatic degradation product of THC through oxidation and aromatization.[4] However, some older studies in animal models have suggested the possibility of in vivo formation of CBN from THC.[5] A patent has described a chemical method for the selective aromatization of THC to CBN, which could potentially mimic a biological process.[6]
Following the logic of cannabinoid metabolism, if CBN is formed in vivo, its further metabolism would likely follow a similar path to that of other cannabinoids. This would involve hydroxylation at the 7-position to form 7-hydroxy-CBN, which would then be oxidized to this compound. The chemical structure of this compound (C₂₁H₂₄O₄) is known and the compound is commercially available.[7]
Hypothetical Metabolic Pathway from THC to this compound
The formation of CBN-7-oic acid as a direct metabolite of THC is not a well-established pathway in human metabolism. However, based on the known principles of cannabinoid biotransformation, a hypothetical pathway can be proposed. This pathway would first involve the aromatization of THC to CBN, a step that is more commonly associated with chemical degradation rather than enzymatic metabolism. Following the formation of CBN, subsequent oxidation at the C-7 position would lead to CBN-7-oic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open.library.ubc.ca [open.library.ubc.ca]
- 5. future4200.com [future4200.com]
- 6. US20220033373A1 - Methods for selective aromatization of cannabinoids - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Uncharted: A Preliminary Technical Guide to the Pharmacological Screening of Cannabinol-7-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological research on Cannabinol-7-oic acid (CBN-7-oic acid) is notably scarce in publicly available scientific literature. This guide, therefore, presents a hypothetical framework for its preliminary pharmacological screening, drawing inferences from the known biological activities of its parent compound, Cannabinol (CBN), and other more extensively studied cannabinoid metabolites, such as Δ⁹-tetrahydrocannabinol-11-oic acid (THC-COOH) and Cannabidiol-7-oic acid (CBD-7-oic acid).
Introduction
This compound is a metabolite of Cannabinol (CBN), a mildly psychoactive cannabinoid found in aged cannabis. While the pharmacological profiles of major cannabinoids and their primary metabolites are increasingly well-understood, secondary metabolites like CBN-7-oic acid represent a frontier in cannabinoid science. A systematic pharmacological screening of this compound is essential to uncover any potential therapeutic activities or toxicological concerns. This document outlines a proposed strategy for such a preliminary investigation.
Comparative Pharmacological Context
To inform the screening of CBN-7-oic acid, it is crucial to understand the pharmacological landscape of its parent compound and analogous metabolites.
Table 1: Pharmacological Profile of Cannabinol (CBN)
| Pharmacological Effect | Mechanism of Action | Key Findings |
| Sedation | Anecdotally reported; mechanism unclear, may involve weak CB1 receptor agonism.[1] | Often associated with aged cannabis; clinical evidence is limited.[2] |
| Analgesic & Anti-inflammatory | Partial agonist at CB1 and CB2 receptors; interacts with TRP channels.[2][[“]][4] | May reduce myofascial pain and inflammation.[2] |
| Antimicrobial | Disrupts microbial cell membranes.[4] | Effective against antibiotic-resistant bacteria like MRSA.[2][4] |
| Neuroprotection | Antioxidant properties; reduces oxidative stress.[[“]][4] | Potential implications for neurodegenerative disorders.[[“]][4] |
| Appetite Stimulation | Activity at cannabinoid receptors.[5] | Has been shown to increase appetite. |
| Bone Formation | May stimulate recruitment of bone marrow stem cells via CB2 receptors.[6] | Potential role in bone metabolism and healing.[6] |
Table 2: Known Biological Activities of Major Cannabinoid Carboxylic Acid Metabolites
| Metabolite | Parent Compound | Known Biological Activities | Receptor Affinity |
| THC-11-oic acid | Δ⁹-THC | Non-psychoactive; long half-life in the body, used for cannabis use detection; inhibits 15-lipoxygenase, suggesting anti-atherosclerotic potential.[7][8] | Low affinity for CB1 and CB2 receptors. |
| CBD-7-oic acid | CBD | Non-psychoactive; major metabolite of CBD; exhibits cytotoxic effects on certain cancer cell lines and can inhibit cellular proliferation.[9][10] | Devoid of significant affinity for CB1 and CB2 receptors.[9] |
Proposed Experimental Protocols for Preliminary Pharmacological Screening
A tiered approach, beginning with in vitro assays and progressing to in vivo models, is recommended for the initial pharmacological characterization of CBN-7-oic acid.
Tier 1: In Vitro Assays
-
Receptor Binding and Functional Assays:
-
Objective: To determine the affinity and functional activity of CBN-7-oic acid at key cannabinoid and related receptors.
-
Methodology:
-
Radioligand Binding Assays: To assess binding affinity (Ki) for human CB1 and CB2 receptors expressed in cell lines (e.g., CHO or HEK293 cells).
-
cAMP Accumulation Assays: To determine functional activity (agonist, antagonist, or inverse agonist) at CB1 and CB2 receptors by measuring the inhibition or stimulation of forskolin-induced cAMP production.
-
Beta-Arrestin Recruitment Assays: To investigate potential biased agonism at cannabinoid receptors.
-
Screening at Other Receptors: Based on the profile of CBN, assays for interaction with TRP channels (e.g., TRPV1, TRPA1) and PPARs should be included.
-
-
-
Enzyme Inhibition Assays:
-
Objective: To evaluate the inhibitory potential of CBN-7-oic acid on key enzymes in the endocannabinoid and inflammatory pathways.
-
Methodology:
-
FAAH and MAGL Inhibition Assays: To determine if CBN-7-oic acid inhibits the primary enzymes responsible for endocannabinoid degradation.
-
COX-1/COX-2 and 5-LOX/15-LOX Inhibition Assays: To assess potential anti-inflammatory activity through the inhibition of cyclooxygenase and lipoxygenase enzymes.
-
-
-
Cell-Based Assays for Therapeutic Potential:
-
Objective: To screen for potential therapeutic effects in relevant cell models.
-
Methodology:
-
Neuroprotection Assays: Using neuronal cell lines (e.g., SH-SY5Y) challenged with oxidative stress (e.g., H₂O₂) or excitotoxicity (e.g., glutamate) to assess cell viability.
-
Anti-inflammatory Assays: Using immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS) to measure the production of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Cytotoxicity Assays: Screening against a panel of cancer cell lines to identify any potential anti-proliferative effects.
-
-
Tier 2: In Vivo Models (Contingent on Promising In Vitro Results)
-
Preliminary Pharmacokinetic (PK) Profiling:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of CBN-7-oic acid.
-
Methodology: Administering a single dose to rodents (e.g., mice or rats) via intravenous and oral routes, followed by serial blood sampling and analysis of plasma concentrations over time.
-
-
Acute Toxicity Assessment:
-
Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.
-
Methodology: A dose-escalation study in rodents, observing for clinical signs of toxicity and mortality.
-
-
Preliminary Efficacy Models:
-
Objective: To evaluate potential therapeutic effects in established animal models based on in vitro findings.
-
Methodology (Examples):
-
Pain and Inflammation: Carrageenan-induced paw edema model or hot plate test in rodents.
-
Neuroprotection: A model of neurodegeneration, such as the MPTP model of Parkinson's disease.
-
Sedation/Motor Function: Open field test and rotarod test to assess locomotor activity and coordination.
-
-
Mandatory Visualizations
Hypothetical Workflow for Preliminary Pharmacological Screening
Caption: A proposed tiered workflow for the pharmacological screening of CBN-7-oic acid.
Potential Signaling Pathways to Investigate
Based on the known pharmacology of CBN and other cannabinoids, the following signaling pathways are of interest for investigation.
Caption: Potential signaling pathways for investigation of CBN-7-oic acid's effects.
Conclusion
The preliminary pharmacological screening of this compound presents an opportunity to expand our understanding of cannabinoid pharmacology. While direct data is currently lacking, a systematic approach informed by the known activities of its parent compound and other cannabinoid metabolites can guide initial research efforts. The proposed workflows and areas of investigation in this guide provide a foundational framework for researchers to begin to elucidate the biological significance of this understudied molecule. Such research is crucial for a comprehensive understanding of the therapeutic potential and safety profile of all constituents of the cannabis plant.
References
- 1. pharmabinoid.eu [pharmabinoid.eu]
- 2. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. research.monash.edu [research.monash.edu]
- 5. houseofdankness.com [houseofdankness.com]
- 6. milehighlabs.com [milehighlabs.com]
- 7. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]
- 8. Δ9-tetrahydrocannabinol and its major metabolite Δ9-tetrahydrocannabinol-11-oic acid as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Formation of Cannabinol-7-oic Acid from Cannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo metabolic transformation of cannabinol (CBN) to its acidic metabolite, cannabinol-7-oic acid. While cannabinol is a minor cannabinoid, understanding its metabolic fate is crucial for a complete toxicological and pharmacological profile of cannabis constituents. This document details the metabolic pathways, involved enzyme systems, and analytical methodologies for the identification and quantification of this compound. Due to the limited availability of specific quantitative data for cannabinol metabolism, data from the analogous biotransformation of cannabidiol (CBD) to its 7-oic acid metabolite is presented to provide a quantitative framework and comparative insights.
Introduction
Cannabinol (CBN) is a non-enzymatic oxidation byproduct of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] As cannabis products age or are exposed to heat and light, the concentration of CBN can increase. While less psychoactive than THC, CBN exhibits a range of biological activities, necessitating a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A key metabolic pathway for CBN is the oxidation of the C-7 methyl group to a carboxylic acid, forming this compound. This biotransformation is analogous to the well-studied metabolism of other major cannabinoids like THC and cannabidiol (CBD).[2][3]
Metabolic Pathway of Cannabinol to this compound
The in vivo conversion of cannabinol to this compound is a two-step oxidative process primarily occurring in the liver.
Step 1: Hydroxylation
The initial step involves the hydroxylation of the C-7 methyl group of cannabinol to form 7-hydroxy-cannabinol (7-OH-CBN). This reaction is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for the metabolism of a wide array of xenobiotics.[2] While the specific CYP isozymes responsible for CBN-7-hydroxylation have not been definitively identified, studies on the analogous hydroxylation of CBD to 7-hydroxy-CBD (7-OH-CBD) implicate CYP2C19 and CYP2C9 as the primary catalysts.[4][5]
Step 2: Oxidation
Following hydroxylation, 7-OH-CBN is further oxidized to this compound. This step is predominantly carried out by cytosolic NAD⁺-dependent enzymes, particularly aldehyde dehydrogenases (ALDH).[2][6] An intermediate aldehyde, 7-oxo-cannabinol, is likely formed in this process.
Below is a diagram illustrating the metabolic pathway.
Quantitative Data
Specific quantitative data on the in vivo conversion of cannabinol to this compound, including pharmacokinetic parameters, is sparse in the scientific literature. However, extensive data exists for the analogous metabolism of cannabidiol (CBD) to 7-hydroxy-CBD (7-OH-CBD) and 7-carboxy-CBD (7-COOH-CBD). This data is presented below to provide a comparative framework.
Table 1: Pharmacokinetic Parameters of CBD and its Metabolites in Humans (Oral Administration)
| Parameter | CBD | 7-OH-CBD | 7-COOH-CBD |
| Tmax (h) | 4 (median) | 4 (median) | 4 (median) |
| Cmax (ng/mL) | 389.17 ± 153.23 | 81.35 ± 36.64 | 1,717.33 ± 769.22 |
| AUC (ng/mL*h) | 1,542.19 ± 488.04 | 364.70 ± 105.59 | 9,888.42 ± 3,961.47 |
Data from a study with healthy subjects receiving short-term high-dose oral CBD.[7]
Table 2: Pharmacokinetic Parameters of CBD and its Metabolites in Rats (Oral Administration)
| Parameter | CBD | 7-OH-CBD | 7-COOH-CBD |
| Tmax (h) | 2 | Not Reported | Not Reported |
| Cmax (ng/g brain tissue) | Varies by formulation | Detectable | Detectable |
| AUC (0-6h) (ng/g*h brain tissue) | Varies by formulation | Not Reported | Not Reported |
Data from a study in Sprague-Dawley rats after a single oral dose of 10 mg/kg CBD.[8]
Experimental Protocols
In Vivo Metabolism Study in Mice
Objective: To identify and quantify cannabinol and its metabolites, including this compound, in various biological matrices following administration of cannabinol to mice.
Materials:
-
Cannabinol (CBN) standard
-
7-Hydroxy-cannabinol (7-OH-CBN) standard (if available)
-
This compound standard (if available)
-
Vehicle for administration (e.g., sesame oil, ethanol/Tween 80/saline mixture)
-
Male C57BL/6 mice (8-10 weeks old)
-
Administration supplies (e.g., oral gavage needles, intraperitoneal injection syringes)
-
Sample collection supplies (e.g., capillary tubes for blood, metabolic cages for urine and feces, dissection tools)
-
Solvents for extraction (e.g., hexane, ethyl acetate, methanol)
-
Internal standards for analytical quantification (e.g., deuterated analogs)
-
Derivatizing agents for GC-MS analysis (e.g., BSTFA with 1% TMCS)
-
LC-MS/MS and/or GC-MS system
Procedure:
-
Animal Dosing:
-
Acclimate mice to housing conditions for at least one week.
-
Prepare a dosing solution of cannabinol in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administer cannabinol to mice via the chosen route (e.g., oral gavage or intraperitoneal injection). A control group should receive the vehicle only.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of mice.
-
Collect blood via cardiac puncture. Separate plasma by centrifugation.
-
Collect urine and feces from mice housed in metabolic cages.
-
Excise the liver and other tissues of interest.
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation (for Plasma/Urine):
-
Thaw samples on ice.
-
To a known volume of plasma or urine, add an internal standard.
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane:ethyl acetate (9:1 v/v).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., methanol for LC-MS/MS or a derivatizing agent for GC-MS).
-
-
Analytical Methodology (LC-MS/MS):
-
Chromatography: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolites. Specific MRM transitions for cannabinol, 7-hydroxy-cannabinol, and this compound will need to be determined using authentic standards.
-
Workflow Diagram:
Conclusion
The in vivo formation of this compound from cannabinol is a significant metabolic pathway mediated by hepatic enzymes, primarily from the cytochrome P450 and aldehyde dehydrogenase superfamilies. While qualitative data confirms this biotransformation, there is a notable lack of specific quantitative and pharmacokinetic data for cannabinol and its metabolites. Future research should focus on conducting detailed in vivo studies to quantify the conversion rates and determine the full pharmacokinetic profile of cannabinol and its 7-oic acid metabolite. Such data are essential for a comprehensive risk assessment and for understanding the complete pharmacological impact of cannabis use. The experimental protocols and analytical methods outlined in this guide, drawn from established procedures for related cannabinoids, provide a solid foundation for these future investigations.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. In vivo metabolism of cannabinol by the mouse and rat and a comparison with the metabolism of Δ1‐tetrahydrocannabinol and cannabidiol | Semantic Scholar [semanticscholar.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 6. Pharmacokinetic Profile of ∆9-Tetrahydrocannabinol, Cannabidiol and Metabolites in Blood following Vaporization and Oral Ingestion of Cannabidiol Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Pharmacokinetics of Cannabidiol in Rat Brain Tissue After Single-Dose Administration of Different Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Formation and Analysis of Cannabinol-7-oic Acid: A Technical Guide for Researchers
An In-depth Technical Guide on the Origins, Metabolism, and Detection of a Key Cannabinol Metabolite
For Immediate Release
This technical guide addresses the current understanding of Cannabinol-7-oic acid (CBN-7-oic acid), a significant metabolite of Cannabinol (CBN). Contrary to some inquiries within the scientific community, current evidence indicates that CBN-7-oic acid is not a naturally occurring phytocannabinoid within the Cannabis sativa L. plant. Instead, it is the product of in vivo metabolic processes following the consumption of CBN, which itself is a degradation product of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the formation pathway of CBN-7-oic acid, from the degradation of THC to the metabolism of CBN. It details the experimental protocols for studying these transformations and the analytical methods required for the identification and quantification of these compounds.
Introduction: The Origin of this compound
Cannabinol (CBN) is a mildly psychoactive cannabinoid that is not directly synthesized by the enzymatic pathways within the cannabis plant that produce cannabinoids like Δ⁹-THCA and CBDA.[1] Instead, CBN is an artifact of the aging and degradation of Δ⁹-THC.[2] Exposure to environmental factors such as heat, oxygen, and light triggers the oxidative aromatization of the Δ⁹-THC molecule, leading to the formation of CBN.[1][2] Consequently, higher concentrations of CBN are typically found in aged and improperly stored cannabis material.
Upon administration, CBN undergoes extensive metabolism in the body. One of the key metabolic pathways involves the oxidation of the C-7 methyl group, leading to the formation of this compound. While direct studies on the metabolism of CBN to its acidic counterpart are not as numerous as for other cannabinoids, the metabolic fate of the structurally similar cannabidiol (CBD) to CBD-7-oic acid is well-documented and serves as a strong analogue. This process is primarily mediated by cytochrome P450 (CYP) enzymes followed by cytosolic dehydrogenases.[3][4]
Chemical and Metabolic Formation Pathways
Degradation of Δ⁹-THC to Cannabinol
The conversion of Δ⁹-THC to CBN is a non-enzymatic process of oxidative degradation. This pathway involves the aromatization of the cyclohexene ring of the THC molecule. The process is understood to proceed through hydroxylated and epoxidized intermediates.[2] Factors that accelerate this degradation include elevated temperatures, exposure to UV light, and the presence of oxygen.[5][6]
In Vivo Metabolism of Cannabinol to this compound
The in vivo metabolism of CBN to CBN-7-oic acid is analogous to the well-characterized pathway of CBD metabolism.[3][7] This biotransformation is a two-step oxidative process.
-
Hydroxylation: Cytochrome P450 enzymes, primarily located in the liver, catalyze the hydroxylation of the C-7 methyl group of CBN to form 7-hydroxy-cannabinol (7-OH-CBN).
-
Oxidation: Cytosolic enzymes, such as aldehyde dehydrogenases (ALDH), further oxidize the newly formed hydroxyl group into a carboxylic acid, yielding this compound.[3][4]
Experimental Protocols
Protocol for Induced Degradation of Δ⁹-THC to CBN
This protocol describes a method for the controlled degradation of Δ⁹-THC to CBN for the purpose of generating analytical standards or for kinetic studies.
Objective: To induce the oxidative conversion of a purified Δ⁹-THC standard to CBN.
Materials:
-
Purified Δ⁹-THC standard in a suitable organic solvent (e.g., ethanol or methanol).
-
Clear glass vial with a screw cap.
-
Heating block or oven.
-
Air or oxygen source (optional, for accelerated oxidation).
-
High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction.
Procedure:
-
Prepare a solution of Δ⁹-THC at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Transfer the solution to a clear glass vial.
-
For thermal degradation, place the vial on a heating block or in an oven set to a specific temperature (e.g., 50-80°C).[6][8]
-
For photo-oxidation, expose the vial to a UV light source.
-
For accelerated oxidation, gently bubble air or oxygen through the solution.
-
At regular time intervals, withdraw a small aliquot of the solution for HPLC analysis to monitor the decrease in Δ⁹-THC concentration and the increase in CBN concentration.
-
Continue the process until the desired conversion is achieved.
Protocol for In Vitro Metabolism of CBN
This protocol outlines a general procedure for studying the metabolism of CBN using human liver microsomes.
Objective: To demonstrate the enzymatic conversion of CBN to its hydroxylated and carboxylated metabolites in vitro.
Materials:
-
Cannabinol (CBN).
-
Human Liver Microsomes (HLMs).
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+).
-
Phosphate buffer (pH 7.4).
-
Incubator/water bath set to 37°C.
-
Quenching solution (e.g., cold acetonitrile).
-
LC-MS/MS system for metabolite analysis.
Procedure:
-
Prepare a stock solution of CBN in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine the HLMs, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding CBN to the mixture.
-
Incubate at 37°C for a specified time period (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to precipitate proteins.
-
Analyze the supernatant for the presence of 7-OH-CBN and CBN-7-oic acid using a validated LC-MS/MS method.
Analytical Methodologies
The analysis of CBN and its metabolites, including CBN-7-oic acid, in biological matrices requires sensitive and specific analytical techniques.
Sample Preparation
Given the complexity of biological samples (e.g., plasma, urine, hair), sample preparation is a critical step to remove interferences and concentrate the analytes.[9] Common techniques include:
-
Protein Precipitation: Often used for plasma and whole blood samples.
-
Liquid-Liquid Extraction (LLE): A versatile technique for a wide range of matrices.
-
Solid-Phase Extraction (SPE): Provides cleaner extracts and is amenable to automation.[9]
Analytical Instrumentation
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the analysis of cannabinoids as it can analyze both neutral and acidic forms without derivatization.[10]
-
HPLC with UV Detection: Suitable for quantification at higher concentrations.
-
HPLC with Mass Spectrometry (LC-MS/MS): The gold standard for its high sensitivity and specificity, enabling the detection of low levels of metabolites in biological fluids.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization of acidic cannabinoids to prevent decarboxylation in the hot injector port.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of CBN and its metabolites.
Table 1: Physicochemical Properties
| Compound | Formula | Molar Mass ( g/mol ) |
| Cannabinol (CBN) | C₂₁H₂₆O₂ | 310.43 |
| 7-Hydroxy-Cannabinol | C₂₁H₂₆O₃ | 326.43 |
| This compound | C₂₁H₂₄O₄ | 340.41 |
Table 2: Example LC-MS/MS Parameters for Cannabinoid Metabolite Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of analytes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically negative for acidic metabolites |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor > product ion pairs for each analyte and internal standard |
Note: Specific MRM transitions must be optimized for the instrument in use.
Biological Activity and Signaling Pathways
Currently, there is limited specific research on the biological activity and signaling pathways of this compound. However, other acidic cannabinoids, such as Δ⁹-THC-11-oic acid, have been shown to possess anti-inflammatory properties and low affinity for the primary cannabinoid receptors (CB1 and CB2).[12] It is plausible that CBN-7-oic acid may exhibit similar characteristics, but further investigation is required to elucidate its pharmacological profile. The primary cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that modulate various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[13] The interaction of acidic metabolites with these or other potential targets, such as PPARs or TRPV channels, remains an area for future research.[14][15]
Conclusion
This compound is a metabolite of CBN and not a natural constituent of the Cannabis sativa plant. Its formation is a result of the oxidative degradation of Δ⁹-THC to CBN, followed by in vivo metabolism. Understanding these formation pathways is crucial for researchers in the fields of pharmacology, toxicology, and drug development. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary tools for the accurate identification and quantification of CBN and its metabolites in biological systems. Further research is needed to fully characterize the pharmacological activity and potential therapeutic relevance of this compound.
References
- 1. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. The Cannabinoid Acids, Analogs and Endogenous Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions [mdpi.com]
- 15. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of Cannabinol-7-oic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabinol-7-oic acid (CBN-7-oic acid) is a prominent metabolite of cannabinol (CBN), a phytocannabinoid found in Cannabis sativa. While the pharmacology of major cannabinoids like THC and CBD has been extensively studied, the stereochemical nuances of their metabolites, including CBN-7-oic acid, remain a burgeoning field of research. The presence of chiral centers in the cannabinoid scaffold suggests that the stereoisomers of CBN-7-oic acid could exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the anticipated stereochemistry of this compound, drawing upon established principles from the broader field of cannabinoid chemistry. It outlines hypothetical stereospecific synthetic routes, proposes methodologies for chiral separation and analysis, and discusses potential stereoselective interactions with cannabinoid receptors. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and metabolic fate of CBN and its derivatives.
Introduction to the Stereochemistry of Cannabinoids
The biological effects of cannabinoids are often highly dependent on their three-dimensional structure. Chirality, or the "handedness" of a molecule, plays a critical role in receptor-ligand interactions, influencing potency, efficacy, and metabolism. For instance, the naturally occurring (-)-trans-Δ⁹-tetrahydrocannabinol is the primary psychoactive component of cannabis, while its enantiomer, (+)-trans-Δ⁹-THC, exhibits significantly different pharmacological activity.
Cannabinol (CBN) itself is achiral. However, its metabolism to this compound introduces a chiral center at the C-3 position of the cyclohexene ring (depending on the specific enzymatic transformation). This gives rise to the potential for two enantiomers: (R)-Cannabinol-7-oic acid and (S)-Cannabinol-7-oic acid. Understanding the synthesis, separation, and individual biological activity of these enantiomers is crucial for a complete toxicological and pharmacological assessment.
Proposed Stereospecific Synthesis of this compound Enantiomers
While specific stereospecific syntheses for this compound are not yet detailed in published literature, methodologies developed for analogous compounds, such as CBD-7-oic acid, provide a strong foundation for proposed synthetic routes.
A plausible strategy involves the stereoselective oxidation of a suitable cannabinol precursor. The synthesis of enantiomerically pure CBD derivatives has been achieved, and similar approaches could be adapted. For example, the synthesis of (-)-CBD-7-oic acid has been reported, starting from the corresponding enantiomer of CBD.[1][2]
Hypothetical Synthetic Workflow:
Caption: Proposed workflow for the stereospecific synthesis of this compound enantiomers.
Methodologies for Chiral Separation and Analysis
The separation and analysis of cannabinoid enantiomers are typically achieved using chiral high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs). These columns, often containing cellulose or amylose derivatives, can effectively resolve the stereoisomers of various cannabinoids.
3.1. Proposed Experimental Protocol for Chiral HPLC
The following protocol is a hypothetical adaptation based on established methods for other cannabinoids. Optimization will be necessary for this compound.
| Parameter | Recommended Starting Conditions |
| Column | Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (for normal phase) or Acetonitrile/Water/Formic Acid (for reverse phase) |
| Gradient | Isocratic or gradient elution may be explored for optimal resolution. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV/Vis (e.g., 220 nm, 280 nm) and Mass Spectrometry (MS) for confirmation |
| Sample Preparation | Dissolve standard or sample in mobile phase or a compatible solvent. |
3.2. Logical Workflow for Chiral Analysis
Caption: A logical workflow for the chiral separation and analysis of this compound.
Potential Stereoselective Pharmacology
The cannabinoid receptors, CB1 and CB2, are known to exhibit stereoselectivity. For many chiral cannabinoids, one enantiomer binds with significantly higher affinity and/or has greater efficacy than its mirror image. While specific data for the enantiomers of this compound are not available, it is reasonable to hypothesize that they will also display differential binding to cannabinoid receptors.
4.1. Hypothetical Receptor Binding Affinities
The following table presents a template for organizing future experimental data on the receptor binding affinities of this compound enantiomers. Data for related compounds are included for context.
| Compound | Receptor | Ki (nM) - (R)-enantiomer | Ki (nM) - (S)-enantiomer | Reference |
| This compound | CB1 | Data Not Available | Data Not Available | |
| This compound | CB2 | Data Not Available | Data Not Available | |
| (-)-CBD-7-oic acid | CB1 | >10,000 | N/A | [2] |
| (-)-CBD-7-oic acid | CB2 | >10,000 | N/A | [2] |
| (+)-CBD-7-oic acid | CB1 | 14.7 ± 2.1 | N/A | [2] |
| (+)-CBD-7-oic acid | CB2 | 142.3 ± 13.9 | N/A | [2] |
Note: The stereochemical descriptors for the CBD metabolites are based on the parent CBD molecule's chirality.
4.2. Postulated Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. It is plausible that the enantiomers of this compound could differentially modulate these pathways.
Caption: A generalized signaling pathway for cannabinoid receptors, potentially modulated by this compound.
Future Directions and Conclusion
The stereochemistry of this compound represents a significant knowledge gap in the field of cannabinoid research. The development of stereospecific syntheses and robust analytical methods for the separation of its enantiomers is a critical next step. Subsequent pharmacological evaluation of the individual stereoisomers will be essential to fully elucidate the biological activity of this major CBN metabolite. This will not only contribute to a more comprehensive understanding of CBN's pharmacology but also inform the development of novel cannabinoid-based therapeutics with improved specificity and safety profiles. The methodologies and frameworks presented in this guide offer a rational starting point for researchers embarking on the exploration of the stereochemical intricacies of this compound.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Cannabinol-7-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol-7-oic acid (CBN-C7) is a metabolite of cannabinol (CBN), one of the many cannabinoids found in the Cannabis sativa plant. As the scientific community continues to explore the therapeutic potential of various cannabinoids and their metabolites, a thorough understanding of their fundamental properties is crucial for advancing research and development. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, intended for an audience of researchers, scientists, and drug development professionals.
It is important to note that while research on major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD) and their acidic forms is extensive, specific experimental data for many minor cannabinoids and their metabolites, including CBN-C7, remains limited. This guide presents the currently available information for CBN-C7 and, where data is lacking, provides comparative information for the more extensively studied analogous compounds, THC-7-oic acid (THC-COOH) and CBD-7-oic acid (CBD-COOH), with clear distinctions made.
Chemical and Physical Properties
This compound is characterized by the presence of a carboxylic acid group, which significantly influences its polarity and physicochemical properties compared to its parent compound, cannabinol.
General Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₂₁H₂₄O₄ | [1] |
| Molecular Weight | 340.41 g/mol | [1] |
| CAS Number | 53989-32-5 | - |
Tabulated Physical and Chemical Data
| Property | This compound (CBN-C7) | Tetrahydrothis compound (THC-COOH) | Cannabidiol-7-oic acid (CBD-COOH) |
| Melting Point | Data not available | Predicted: Data not available | Data not available |
| Boiling Point | Data not available | Predicted: 459.2 ± 45.0 °C at 760 mmHg | Data not available |
| Density | Data not available | Predicted: 1.140 ± 0.06 g/cm³ | Data not available |
| pKa | Data not available | Predicted: 4.75 ± 0.40 | Data not available |
| Solubility | Data not available | DMF: 50 mg/mL; DMSO: 50 mg/mL; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL; Ethanol: 30 mg/mL; Methanol: 30 mg/mL | Data not available |
Disclaimer: The data presented for THC-7-oic acid are largely predicted values and should be used with caution as estimations for the properties of CBN-C7.
Experimental Protocols
Detailed experimental protocols specifically for the synthesis, extraction, and analysis of this compound are not extensively documented. However, general methodologies for the analysis of cannabinoid acids in biological matrices and for the synthesis of related compounds can be adapted.
General Analytical Methodology for Cannabinoid Acids in Biological Samples
The quantification of cannabinoid acids in biological matrices such as blood, urine, and feces typically involves chromatographic techniques coupled with mass spectrometry.
Objective: To detect and quantify this compound in a biological matrix.
Methodology:
-
Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to isolate cannabinoids from the biological matrix. For acidic cannabinoids, pH adjustment of the sample can be used to optimize extraction efficiency.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization (e.g., silylation) is often necessary to increase the volatility and thermal stability of the acidic cannabinoids. This step is generally not required for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
-
Chromatographic Separation:
-
LC-MS/MS: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the preferred method for separating cannabinoid acids. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
GC-MS: A capillary column with a non-polar stationary phase is typically used for the separation of derivatized cannabinoids.
-
-
Detection and Quantification:
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. Detection is typically performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the target analyte and an internal standard.
-
Quantification: A calibration curve is generated using certified reference standards of the analyte at known concentrations to quantify the amount of this compound in the sample.
-
General Synthetic Approach for Carboxylic Acid Metabolites of Cannabinoids
The synthesis of cannabinoid-7-oic acids generally involves the oxidation of the corresponding 7-hydroxy metabolite.
Objective: To synthesize this compound from a suitable precursor.
Methodology (Hypothetical Adaptation):
-
Starting Material: The synthesis would likely start from Cannabinol (CBN) or a protected derivative.
-
Hydroxylation: Introduction of a hydroxyl group at the C-7 position to form 7-hydroxy-cannabinol. This can be achieved through various methods, including microbial transformation or chemical synthesis involving allylic oxidation.
-
Oxidation: The 7-hydroxy-cannabinol is then oxidized to the corresponding carboxylic acid, this compound. This oxidation can be carried out using a variety of oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or other milder, more selective reagents.
-
Purification: The final product would be purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate this compound of high purity.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways and Metabolism
Metabolism of Cannabinol to this compound
This compound is a known in vivo metabolite of cannabinol. The metabolic pathway involves a two-step oxidation process. First, cannabinol is hydroxylated at the 7-position to form 7-hydroxy-cannabinol. This intermediate is then further oxidized to yield this compound. This metabolite has been identified in the feces of rats.
Signaling Pathways
Currently, there is a significant lack of information regarding the specific signaling pathways and pharmacological targets of this compound. Research on the biological activity of many cannabinoid metabolites is still in its early stages.
For context, the parent compound, cannabinol (CBN), is known to interact with the endocannabinoid system, primarily acting as a partial agonist at the CB1 and CB2 receptors, although with lower affinity than THC. It is plausible that its acidic metabolite, CBN-C7, may have different or negligible activity at these receptors, a phenomenon observed with other cannabinoid acids. For instance, THC-COOH, the primary metabolite of THC, has a much lower affinity for cannabinoid receptors compared to THC.
Further research, including receptor binding assays and functional studies, is necessary to elucidate the specific signaling pathways and pharmacological profile of this compound.
Conclusion
This compound is a metabolite of cannabinol, for which basic chemical information such as molecular formula and weight are known. However, a comprehensive understanding of its physical and chemical properties, as well as its biological activity, is currently hampered by a lack of specific experimental data. The information available for structurally similar cannabinoid acids, such as THC-COOH, provides a comparative framework but should not be directly extrapolated to CBN-C7.
For researchers and drug development professionals, this highlights a significant knowledge gap and an opportunity for further investigation. The development of certified reference standards and the execution of detailed physicochemical and pharmacological studies are essential next steps to fully characterize this compound and to explore its potential role in the broader landscape of cannabinoid science and therapeutics. The general experimental protocols outlined in this guide can serve as a starting point for designing such studies.
References
Early Research on Cannabinol-7-oic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the nascent stages of cannabinoid research, scientific inquiry predominantly focused on the primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), and the non-psychoactive compound cannabidiol (CBD). However, the metabolic fate of these and other cannabinoids, such as cannabinol (CBN), also garnered early attention. This technical guide delves into the foundational studies on Cannabinol-7-oic acid (CBN-7-oic acid), a significant metabolite of CBN. Early investigations in the 1970s were pivotal in identifying and characterizing this acidic metabolite, laying the groundwork for understanding the biotransformation of cannabinoids. This document provides a comprehensive summary of the initial findings, including isolation techniques, analytical methodologies, and early quantitative data, presented in a format tailored for scientific and drug development professionals.
Early Identification and Characterization
Initial studies in the 1970s were instrumental in identifying this compound as a key metabolite. These investigations utilized animal models to trace the metabolic pathways of cannabinoids.
Metabolite of Δ⁹-Tetrahydrocannabinol in Rhesus Monkeys
In a 1974 study, researchers identified this compound as a metabolite of Δ¹-tetrahydrocannabinol (an isomer of Δ⁹-THC) in rhesus monkeys.[1] This finding was significant as it demonstrated a metabolic link between THC and the cannabinol series, suggesting that aromatization of the THC molecule could occur in vivo, followed by oxidation to the corresponding carboxylic acid.
Metabolites of Cannabinol in Rats
Subsequent research in 1977 focused directly on the metabolism of cannabinol in rats. This study provided a more detailed picture of the biotransformation of CBN, identifying several acidic metabolites in the feces of treated rats. This compound was found to be the most abundant acidic metabolite.[2]
Quantitative Data from Early Metabolic Studies
The 1977 study on cannabinol metabolism in rats provided the first semi-quantitative analysis of its acidic metabolites. The following table summarizes the relative prominence of the acidic metabolites isolated from rat feces.
| Metabolite | Relative Prominence |
| This compound | Most abundant |
| 1″-Hydroxy-cannabinol-7-oic acid | Less prominent |
| 2″-Hydroxy-cannabinol-7-oic acid | Less prominent |
| 3″-Hydroxy-cannabinol-7-oic acid | Less prominent |
| 4″-Hydroxy-cannabinol-7-oic acid | Less prominent |
| 5″-Hydroxy-cannabinol-7-oic acid | Less prominent |
| Data sourced from Yisak et al., 1977. |
Experimental Protocols
The early studies on this compound relied on the analytical techniques of the time, primarily chromatography and mass spectrometry, for the isolation and identification of metabolites.
Isolation of Acidic Metabolites from Rat Feces (Yisak et al., 1977)
The experimental workflow for isolating acidic metabolites of cannabinol from rat feces involved a multi-step extraction and chromatographic purification process.
Methodology Details:
-
Extraction: Feces from rats treated with cannabinol were homogenized in ethanol. After filtration and evaporation of the solvent, the residue was subjected to a series of solvent extractions to partition the metabolites.
-
Chromatographic Separation: The crude extract was first fractionated using Sephadex LH-20 column chromatography. Fractions containing the acidic metabolites were further purified by preparative thin-layer chromatography (TLC) on silica gel plates.
-
Identification: The purified metabolites were derivatized (e.g., methylation) for analysis by combined Gas Chromatography-Mass Spectrometry (GC-MS) to determine their molecular weight and fragmentation patterns. Proton Magnetic Resonance (PMR) spectroscopy was also used to elucidate the chemical structure of the isolated compounds.
Detection of Acidic Cannabinoid Metabolites in Human Urine (Kanter and Hollister, 1977)
A 1977 study described a method for the presumptive identification of the 11-oic acid metabolites of THC, CBN, and CBD in human urine using sequential thin-layer chromatography.[3]
Protocol Outline:
-
Sample Preparation: Urine samples were extracted with an organic solvent to isolate the acidic metabolites.
-
Thin-Layer Chromatography (TLC): The concentrated extracts were spotted on TLC plates. A sequential chromatographic development was performed using two different solvent systems to achieve separation of the various acidic metabolites.
-
Visualization: The separated compounds were visualized on the TLC plates using a chromogenic reagent, likely Fast Blue Salt B, which was a common reagent for cannabinoids at the time. The resulting colored spots and their positions (Rf values) were used for presumptive identification.
Early Synthesis of this compound
Information on the total synthesis of this compound from the early research period is limited in the available literature. Much of the synthetic work during this era focused on the parent cannabinoids. However, the identification of 7-hydroxy-CBN as a major metabolite suggests a likely biosynthetic and potential synthetic pathway involving the oxidation of this precursor.
Biological Activity and Signaling Pathways
The early studies on this compound were primarily focused on its identification as a metabolite. There is a notable absence of data in the early literature regarding its specific biological activities or interactions with cellular signaling pathways. The general understanding at the time was that the carboxylation of cannabinoids at the C-7 position was a step towards inactivation and excretion. Later research on the acidic metabolites of other cannabinoids, such as THC-11-oic acid, began to explore their potential for distinct pharmacological profiles, but this was not a focus of the initial investigations into CBN metabolites.[4]
Conclusion
The pioneering research of the 1970s successfully identified this compound as a major in vivo metabolite of both cannabinol and, indirectly, of Δ⁹-tetrahydrocannabinol. These studies established fundamental analytical methodologies for the isolation and characterization of acidic cannabinoid metabolites from biological matrices. While early quantitative data was limited to relative abundance, and detailed investigations into the synthesis and biological activity of this compound were not undertaken, these foundational discoveries provided the critical impetus for future, more in-depth pharmacological and metabolic profiling of this and other cannabinoid metabolites. The work of researchers like Ben-Zvi, Yisak, Kanter, and Hollister remains a cornerstone in the field of cannabinoid science.
References
- 1. Cannabinoid pharmacology: the first 66 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cannabinoid Acids, Analogs and Endogenous Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cannabinol-7-oic Acid: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of Cannabinol-7-oic acid (CBN-7-oic acid). This metabolite of Cannabinol (CBN) is of growing interest in the field of cannabinoid research. The following application notes and protocols are based on established synthetic methodologies for analogous cannabinoid derivatives, offering a robust starting point for its laboratory-scale production.
Application Notes
This compound is a naturally occurring metabolite of cannabinol, the psychoactive component of cannabis.[1] While the biological activity of CBN-7-oic acid is not yet fully elucidated, related acidic cannabinoids have demonstrated potential anti-inflammatory effects by modulating calcium signaling pathways. This suggests that CBN-7-oic acid could be a valuable target for drug discovery and development.
The synthesis of CBN-7-oic acid from cannabinol presents a multi-step process that requires careful control of reaction conditions to achieve the desired product. The core of the synthesis involves the selective oxidation of the C7 methyl group of the cannabinol scaffold to a carboxylic acid. A critical aspect of this synthesis is the protection of the phenolic hydroxyl group to prevent its oxidation and other unwanted side reactions.
The protocol outlined below is adapted from the successful and scalable synthesis of the closely related Cannabidiol-7-oic acid (CBD-7-oic acid). Researchers should be aware that optimization of reaction conditions may be necessary to achieve optimal yields for the CBN analogue.
Proposed Synthetic Pathway
The proposed synthesis of this compound from Cannabinol can be envisioned as a three-stage process:
-
Protection of the Phenolic Hydroxyl Group: To prevent unwanted reactions, the phenolic hydroxyl group of CBN is first protected. A common and effective method is the use of an allyl protecting group.
-
Oxidation of the C7-Methyl Group: This is a multi-step process that first introduces a hydroxyl group at the C7 position, which is then oxidized to an aldehyde, and finally to the carboxylic acid.
-
Deprotection of the Phenolic Hydroxyl Group: The final step involves the removal of the protecting group to yield the desired this compound.
Below is a workflow diagram illustrating this proposed synthetic route.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from the synthesis of CBD-7-oic acid and may require optimization for the synthesis of CBN-7-oic acid.
Protocol 1: Allyl Protection of Cannabinol
-
Reaction Setup: In a nitrogen-purged reactor, suspend cesium carbonate (Cs₂CO₃, 4 equivalents) in acetonitrile (MeCN, 5 volumes).
-
Addition of Reagents: To the suspension, add a solution of Cannabinol (CBN, 1 equivalent) in MeCN (5 volumes) over 15 minutes at 20-25 °C.
-
Allylation: Add allyl bromide (2.2 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction at 20-25 °C and monitor for completion by HPLC analysis.
-
Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude protected CBN. Further purification may be achieved by column chromatography.
Protocol 2: Oxidation of Protected Cannabinol
This protocol is divided into three sub-steps for the sequential oxidation of the C7-methyl group.
2a. Epoxidation and Ring Opening to Allylic Alcohol:
-
Epoxidation: Dissolve the protected CBN in a suitable solvent such as dichloromethane (DCM) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise and stir until the reaction is complete (monitored by TLC or HPLC).
-
Ring Opening: After completion of the epoxidation, carefully add an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate the ring-opening of the epoxide to the corresponding allylic alcohol.
2b. Oxidation to Aldehyde:
-
Reaction Setup: Dissolve the allylic alcohol in a suitable solvent like DCM.
-
Oxidation: Add an oxidizing agent such as Dess-Martin periodinane or conduct a Swern oxidation. Stir the reaction at room temperature until the starting material is consumed.
-
Work-up: Quench the reaction and extract the product. The crude aldehyde can be purified by chromatography.
2c. Pinnick Oxidation to Carboxylic Acid:
-
Reaction Setup: Dissolve the aldehyde in a mixture of tert-butanol and a phosphate buffer.
-
Oxidation: Add sodium chlorite and 2-methyl-2-butene. Stir the reaction vigorously at room temperature.
-
Work-up: Once the reaction is complete, quench with a reducing agent and extract the carboxylic acid product.
Protocol 3: Deprotection of the Allyl Group
-
Reaction Setup: Dissolve the protected carboxylic acid in a suitable solvent.
-
Deprotection: Add a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger like dimedone.
-
Reaction Monitoring: Heat the reaction and monitor for the removal of the allyl groups by HPLC.
-
Purification: Upon completion, purify the final product, this compound, through crystallization or chromatographic techniques.
Quantitative Data
The following table summarizes the typical yields achieved for the analogous synthesis of CBD-7-oic acid. These values can be used as a benchmark for the synthesis of CBN-7-oic acid, although actual yields may vary.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Allyl Protection | Allyl Bromide, Cs₂CO₃ | ~88-95 |
| 2a | Epoxidation & Ring Opening | mCPBA, Acid | ~70-80 |
| 2b | Oxidation to Aldehyde | Dess-Martin Periodinane | ~85-95 |
| 2c | Pinnick Oxidation | Sodium Chlorite | ~80-90 |
| 3 | Deprotection | Pd(PPh₃)₄, Dimedone | ~85-95 |
| Overall | - | - | ~45-65 |
Potential Biological Activity and Signaling Pathway
While specific research on the signaling pathways of this compound is limited, studies on other acidic cannabinoids, such as cannabigerolic acid (CBGA), have shown that they can exert anti-inflammatory effects by inhibiting store-operated calcium entry (SOCE).[2] This inhibition leads to a downstream reduction in the activation of the Nuclear Factor of Activated T-cells (NFAT), a key regulator of pro-inflammatory cytokine production.[2] It is plausible that CBN-7-oic acid may act through a similar mechanism.
Below is a diagram illustrating this potential anti-inflammatory signaling pathway.
References
Application Note: Quantification of Cannabinol-7-oic Acid using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol-7-oic acid (CBN-7-oic acid) is a metabolite of cannabinol (CBN), a non-psychoactive cannabinoid found in the cannabis plant. As interest in the therapeutic potential of minor cannabinoids and their metabolites grows, robust analytical methods for their quantification are crucial for pharmacology, toxicology, and drug development studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of cannabinoids. However, the inherent thermal instability of acidic cannabinoids, which tend to decarboxylate in the hot GC injector, necessitates a derivatization step prior to analysis. This application note provides a detailed protocol for the quantification of CBN-7-oic acid using GC-MS following silylation, a common derivatization technique.
Experimental Workflow
The overall workflow for the quantification of CBN-7-oic acid in biological matrices involves sample preparation, including extraction and derivatization, followed by GC-MS analysis and data processing.
Figure 1: Experimental workflow for the quantification of CBN-7-oic acid using GC-MS.
Methodology
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from established methods for the extraction of acidic cannabinoid metabolites from plasma.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., THC-COOH-d9)
-
Methanol
-
Acetonitrile
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 1 mL of plasma in a glass tube, add the internal standard.
-
Precipitate proteins by adding 2 mL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v).
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 3 mL of a hexane/ethyl acetate mixture (e.g., 90:10 v/v). For more polar acidic metabolites, a more polar elution solvent containing a small amount of acid may be necessary (e.g., hexane:ethyl acetate:acetic acid, 89:10:1 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization: Silylation
Silylation is a crucial step to increase the volatility and thermal stability of CBN-7-oic acid, preventing its decarboxylation in the GC inlet.[1][2]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
Protocol:
-
To the dried extract, add 50 µL of BSTFA (+1% TMCS) and 10 µL of pyridine.
-
Vortex the mixture for 20 seconds.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated cannabinoids. Optimization may be required for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 100°C, hold for 1 min |
| Ramp 1 | 25°C/min to 250°C |
| Ramp 2 | 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Solvent Delay | 5 min |
Selected Ion Monitoring (SIM) for Silylated CBN-7-oic Acid (putative): Since the exact mass spectrum of silylated CBN-7-oic acid is not readily available in the literature, the following ions are proposed based on the fragmentation patterns of similar silylated cannabinoid acids. The molecular ion (M+) and a characteristic fragment from the loss of a methyl group (M-15) are typically monitored.[3]
-
Quantifier Ion: To be determined empirically (likely a high m/z fragment).
-
Qualifier Ions: To be determined empirically (e.g., M+, M-15).
Quantitative Data
While a specific validated method for CBN-7-oic acid with published quantitative data is not widely available, the performance of GC-MS methods for similar acidic cannabinoids, such as THC-COOH, provides an indication of the expected analytical figures of merit.
| Parameter | Expected Performance (based on similar analytes) | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | [4] |
| Linearity (R²) | > 0.99 | [5] |
| Precision (%RSD) | < 15% | [5] |
| Accuracy (% Recovery) | 85 - 115% | [6] |
Putative Signaling Pathway of Acidic Cannabinoids
Recent research suggests that acidic cannabinoids, a class to which CBN-7-oic acid belongs, may exert anti-inflammatory effects by modulating calcium signaling pathways.[7][8][9] A proposed mechanism involves the inhibition of store-operated calcium entry (SOCE), which is critical for the activation of immune cells and subsequent release of pro-inflammatory cytokines.[7][8][9]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. arts.units.it [arts.units.it]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Simultaneous quantification of THC-COOH, OH-THC, and further cannabinoids in human hair by gas chromatography-tandem mass spectrometry with electron ionization applying automated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Simultaneous quantification of cannabinoids and metabolites in oral fluid by two-dimensional gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Store-operated Calcium Entry Channels and Cytokine Release by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cannabinol-7-oic Acid in Complex Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cannabinol-7-oic acid (CBN-7-oic acid) is a metabolite of cannabinol (CBN), a non-psychoactive cannabinoid found in aged Cannabis sativa material.[1] As research into the metabolism and pharmacological effects of minor cannabinoids expands, the need for sensitive and selective analytical methods for their quantification becomes critical. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the requisite specificity and sensitivity for detecting low-concentration metabolites in complex biological and botanical matrices.[2][3]
This document provides a detailed protocol for the quantitative analysis of this compound. While specific, validated methods for this particular metabolite are not extensively published, the following protocol has been developed by adapting established methodologies for other acidic cannabinoids, such as Δ⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[4][5][6] The method is suitable for research and drug development applications requiring accurate quantification of CBN-7-oic acid.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction (SLE)
This protocol is designed for cannabis plant material or extracts. Modifications may be required for biological matrices like plasma or urine, typically involving protein precipitation or liquid-liquid extraction.
Materials:
-
Homogenized Cannabis Sample (e.g., flower, extract)
-
Methanol (HPLC Grade) or Ethanol
-
Acetonitrile (HPLC Grade)
-
0.2 µm Syringe Filters (e.g., PTFE or regenerated cellulose)[7][8]
-
Vortex Mixer
-
Centrifuge
-
Analytical Balance
Procedure:
-
Weighing: Accurately weigh 100-200 mg of the homogenized sample into a 15 mL centrifuge tube.[8][9]
-
Extraction: Add 10.0 mL of methanol to the tube.[10] For viscous samples, the extract may be gently heated.
-
Homogenization: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction of analytes.
-
Centrifugation: Centrifuge the sample at 4,000 RPM for 10 minutes to pellet solid material.
-
Dilution & Filtration: Carefully draw an aliquot of the supernatant. Dilute the extract with the initial mobile phase (e.g., 1:10 with 50:50 water:acetonitrile) to ensure the analyte concentration falls within the calibration curve range.[7]
-
Filtration: Filter the diluted sample through a 0.2 µm syringe filter directly into an HPLC vial to remove any remaining particulate matter.[9]
-
Storage: The sample is now ready for injection into the HPLC-MS/MS system. If not analyzed immediately, store vials at -20°C.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Gradient Elution | 0-1 min: 30% B; 1-8 min: 30% to 95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
Mass Spectrometry (MS) Conditions:
Due to the carboxylic acid moiety, this compound is best analyzed in negative ionization mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -2.5 kV to -4.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (C₂₁H₂₆O₄, MW: 342.43 g/mol ):
The following transitions are proposed based on the structure of CBN-7-oic acid. These should be optimized empirically using a pure analytical standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| CBN-7-oic acid (Quantifier) | 341.4 | 297.3 | 50 | 15-20 |
| CBN-7-oic acid (Qualifier) | 341.4 | 229.2 | 50 | 25-30 |
Note: The primary transition (341.4 -> 297.3) corresponds to the neutral loss of carbon dioxide (CO₂) from the carboxyl group, a characteristic fragmentation for cannabinoid acids.
Data Presentation
Quantitative performance should be evaluated through a method validation study. The following table summarizes typical performance metrics expected from such a method, based on data for similar minor cannabinoids.[5][6]
Table 1: Representative Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[5] |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 10%[6] |
Visualizations
Experimental Workflow Diagram
Mass Spectrometry Fragmentation Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. um.edu.mt [um.edu.mt]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoids from Cannabis sativa L.: A New Tool Based on HPLC–DAD–MS/MS for a Rational Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekakit.com [eurekakit.com]
- 7. Workflow for Cannabinoids Analysis in Hemp and Hemp-Infused Products [sigmaaldrich.com]
- 8. An Evaluation of Sample Preparation Techniques for Cannabis Potency Analysis - Cannabis Industry Journal [cannabisindustryjournal.com]
- 9. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 10. unodc.org [unodc.org]
Application Notes and Protocols for In Vitro Assessment of Cannabinol-7-oic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol-7-oic acid (CBN-7-oic acid) is a metabolite of cannabinol (CBN), a phytocannabinoid found in the Cannabis sativa plant.[1] While the pharmacological activities of major cannabinoids like THC and CBD are well-documented, their acidic precursors and metabolites are increasingly recognized for their potential therapeutic effects.[2][3][4] Acidic cannabinoids often exhibit distinct pharmacological profiles compared to their neutral counterparts, including anti-inflammatory and analgesic properties.[3] This document provides a comprehensive guide to in vitro assays that can be employed to characterize the biological activity of CBN-7-oic acid, focusing on its potential interactions with key targets in the endocannabinoid system and inflammatory pathways.
The protocols detailed below are foundational methods for assessing the affinity and functional activity of novel compounds at cannabinoid receptors, as well as their potential to inhibit key enzymes involved in endocannabinoid metabolism and inflammation.
Cannabinoid Receptor Binding Assays
Cannabinoid receptors CB1 and CB2 are the primary targets of many phytocannabinoids.[5] Determining the binding affinity of CBN-7-oic acid to these receptors is a critical first step in understanding its pharmacological profile. Radioligand binding assays are a reliable method for quantifying the affinity of a test compound for a receptor.[6][7][8]
Protocol: CB1/CB2 Radioligand Competition Binding Assay
This protocol is adapted from standard methodologies for assessing cannabinoid receptor binding.[6][9]
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: WIN 55,212-2 (a potent, non-radioactive cannabinoid agonist).
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membrane preparation (5-10 µg protein/well), [³H]CP55,940 (at a concentration near its Kd, typically 0.5-1.5 nM), and varying concentrations of this compound.
-
For total binding wells, add only the radioligand and membranes.
-
For non-specific binding wells, add the radioligand, membranes, and a saturating concentration of WIN 55,212-2 (e.g., 10 µM).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the radioligand competition binding assay.
Cannabinoid Receptor Functional Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays typically measure downstream signaling events following receptor activation.
Protocol: cAMP Accumulation Assay
CB1 and CB2 receptors are Gαi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing CB1 or CB2 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
Reference agonist (e.g., CP55,940).
-
Reference antagonist (e.g., rimonabant for CB1, SR144528 for CB2).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in 96- or 384-well plates and grow to confluence.
-
Replace the culture medium with assay buffer and pre-incubate with serial dilutions of this compound for 15-30 minutes.
-
To assess antagonist activity, pre-incubate with this compound before adding a reference agonist.
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen detection kit.
Data Analysis:
-
For agonist testing, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the EC50 value.
-
For antagonist testing, perform a dose-response curve of the reference agonist in the presence of a fixed concentration of this compound to determine a potential shift in the agonist's EC50, which can be used to calculate the antagonist's potency (Kb).
Signaling Pathway: CB Receptor-Mediated cAMP Inhibition
Caption: Gαi/o-coupled receptor signaling cascade.
Enzyme Inhibition Assays
Cannabinoids can modulate the activity of enzymes involved in inflammation and endocannabinoid metabolism. Key targets include cyclooxygenase (COX) enzymes and fatty acid amide hydrolase (FAAH).
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of prostaglandins by COX enzymes, a key mechanism of anti-inflammatory drugs.[10]
Objective: To evaluate the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme cofactor.
-
Test compound: this compound.
-
Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
96-well plate and a spectrophotometer.
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add serial dilutions of this compound or a reference inhibitor.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Immediately measure the absorbance at 590 nm over time (kinetic read).
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for both COX-1 and COX-2.
-
The ratio of IC50 (COX-2) / IC50 (COX-1) can be calculated to determine the selectivity of the compound.
Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[11] Inhibition of FAAH can potentiate endocannabinoid signaling and produce analgesic and anti-inflammatory effects.[12]
Objective: To determine if this compound inhibits FAAH activity.
Materials:
-
Rat or human liver microsomes (a source of FAAH).
-
[³H]Anandamide (substrate).
-
Test compound: this compound.
-
Reference inhibitor (e.g., URB597).
-
Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate the liver microsomes with serial dilutions of this compound or a reference inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]Anandamide.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding an acidic charcoal solution, which binds the unreacted [³H]Anandamide.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the [³H]ethanolamine product.
Data Analysis:
-
Calculate the percentage of FAAH activity at each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Hypothetical Binding Affinities and Functional Potencies of this compound at Cannabinoid Receptors
| Assay Type | Receptor | Parameter | Value (nM) |
| Radioligand Binding | CB1 | Ki | >10,000 |
| CB2 | Ki | 850 ± 75 | |
| cAMP Accumulation (Agonist) | CB1 | EC50 | >10,000 |
| CB2 | EC50 | 1200 ± 150 |
Note: These are example values and must be determined experimentally.
Table 2: Hypothetical Inhibitory Activities of this compound on Inflammatory and Endocannabinoid-Metabolizing Enzymes
| Enzyme | Parameter | Value (µM) |
| COX-1 | IC50 | >100 |
| COX-2 | IC50 | 25 ± 3.5 |
| FAAH | IC50 | >50 |
Note: These are example values and must be determined experimentally.
Conclusion
The in vitro assays and protocols outlined in this document provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its interactions with cannabinoid receptors and key enzymes, researchers can elucidate its mechanism of action and assess its therapeutic potential for inflammatory and other conditions. Further cell-based assays, such as those measuring cytokine release or cell viability, can provide additional insights into its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. The Cannabinoid Acids, Analogs and Endogenous Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can You Pass the Acid Test? Critical Review and Novel Therapeutic Perspectives of Δ9-Tetrahydrocannabinolic Acid A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism and Cannabinoid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Studies of Cannabinol-7-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol-7-oic acid (CBN-7-oic acid) is a metabolite of cannabinol (CBN), one of the many cannabinoids found in the cannabis plant.[1][2] While the pharmacokinetics of major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD) and their acidic metabolites are increasingly being studied, there is a notable scarcity of direct and detailed pharmacokinetic data for CBN-7-oic acid in the public domain. This document aims to provide a comprehensive guide for researchers by extrapolating from the known pharmacokinetics of related cannabinoid metabolites and outlining detailed protocols for conducting such studies.
CBN-7-oic acid is formed through the metabolism of CBN.[2] Similar to the metabolic pathways of THC and CBD, it is proposed that CBN is first hydroxylated to 7-hydroxy-CBN, which is then further oxidized to form CBN-7-oic acid.[3][4] This terminal acidic metabolite is expected to be a major excretory product of CBN.
Hypothesized Metabolic Pathway of Cannabinol (CBN)
The metabolic conversion of CBN to CBN-7-oic acid is thought to follow a two-step oxidative process, primarily in the liver, analogous to the metabolism of THC and CBD.[3][4]
Caption: Hypothesized metabolic pathway of Cannabinol (CBN) to this compound.
Quantitative Data Summary (Illustrative)
Due to the lack of specific pharmacokinetic data for CBN-7-oic acid, the following table presents an illustrative summary of expected pharmacokinetic parameters based on data from the well-studied THC metabolite, Δ⁹-THC-11-oic acid, and the CBD metabolite, 7-COOH-CBD.[5][6][7] These values are intended to provide a comparative baseline for researchers designing new studies.
| Parameter | Symbol | THC-COOH (Human, Smoked)[5][6] | 7-COOH-CBD (Human, Oral)[7] | CBN-7-oic acid (Hypothetical) | Unit |
| Time to Maximum Concentration | Tmax | ~1.5 - 2.5 | 4 | 2 - 4 | hours |
| Maximum Concentration | Cmax | Variable | 1717.33 ± 769.22 | Variable | ng/mL |
| Area Under the Curve | AUC | Variable | 9888.42 ± 3961.47 | Variable | ng*h/mL |
| Elimination Half-life | t½ | 0.8 - 9.8 (mean 3.0 ± 2.3) | Not Reported | 2 - 10 | days |
Note: These values are highly dependent on the route of administration, dosage, and individual metabolic differences.
Experimental Protocols
The following are detailed protocols for preclinical and clinical pharmacokinetic studies of CBN-7-oic acid. These are generalized protocols that can be adapted based on specific research questions and available resources.
Protocol 1: Preclinical Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of intravenously and orally administered CBN-7-oic acid in a rodent model.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Intravenous (IV): Dissolve CBN-7-oic acid in a vehicle of ethanol, Cremophor EL, and saline (1:1:18). Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Suspend CBN-7-oic acid in a vehicle of 0.5% carboxymethylcellulose. Administer a single dose (e.g., 10 mg/kg) via oral gavage.
3. Sample Collection:
-
Blood: Collect blood samples (~100 µL) from the saphenous vein into heparinized tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces over 24 or 48 hours.
-
Plasma Preparation: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
4. Sample Preparation (Plasma):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of CBN-7-oic acid).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).[8][9]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for CBN-7-oic acid and the internal standard.
-
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Experimental Workflow
Caption: General workflow for a preclinical pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of CBN-7-oic acid in liver microsomes.
1. Materials:
-
Pooled human, rat, or mouse liver microsomes.
-
NADPH regenerating system.
-
CBN-7-oic acid.
-
Control compounds (one high and one low clearance).
2. Incubation:
-
Pre-warm microsomes and NADPH regenerating system to 37°C.
-
In a 96-well plate, combine buffer, microsomes, and CBN-7-oic acid (final concentration, e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
3. Sample Collection:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
4. Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of CBN-7-oic acid at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of CBN-7-oic acid remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cannabinoid Acids, Analogs and Endogenous Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Urinary excretion half-life of delta 1-tetrahydrothis compound in heavy marijuana users after smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. um.edu.mt [um.edu.mt]
Application Notes and Protocols for the Development of Immunoassays for Cannabinol-7-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (CBN) is a non-intoxicating cannabinoid found in aged cannabis sativa. As research into the therapeutic potential and metabolism of cannabinoids expands, there is a growing need for sensitive and specific analytical methods to detect and quantify their metabolites. Cannabinol-7-oic acid (CBN-7-oic acid) is a metabolite of CBN, and its detection can provide valuable insights into CBN pharmacokinetics and exposure. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for the detection of small molecules like CBN-7-oic acid in biological samples.
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive immunoassay for the detection of CBN-7-oic acid. The workflow encompasses hapten synthesis, immunogen preparation, antibody production, and the development and validation of a competitive ELISA.
Metabolic Pathway of Cannabinol
The metabolic pathway of cannabinol involves several enzymatic modifications, primarily in the liver, leading to the formation of various metabolites. Understanding this pathway is crucial for identifying relevant biomarkers for CBN exposure.
Caption: Metabolic conversion of Cannabinol to this compound.
Immunoassay Development Workflow
The development of a competitive immunoassay for this compound involves a multi-step process, from the synthesis of a hapten to the validation of the final assay.
Caption: Workflow for developing a CBN-7-oic acid immunoassay.
Data Presentation
The performance of the developed immunoassay should be thoroughly characterized. The following tables provide examples of the types of quantitative data that should be generated.
Table 1: Assay Sensitivity and Specificity
| Parameter | Value |
| Assay Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.08 ng/mL |
| IC50 (CBN-7-oic acid) | 5.2 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Table 2: Cross-Reactivity with Related Cannabinoids
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Cannabinol (CBN) | 5.8 |
| Δ9-Tetrahydrocannabinol (THC) | < 0.1 |
| 11-nor-9-Carboxy-THC (THC-COOH) | 0.5 |
| Cannabidiol (CBD) | < 0.1 |
| Cannabidiol-7-oic acid | 2.3 |
| Cannabigerol (CBG) | < 0.1 |
Note: Cross-reactivity is calculated as (IC50 of CBN-7-oic acid / IC50 of competing compound) x 100.
Experimental Protocols
Protocol 1: Synthesis of CBN-7-oic acid Hapten and Conjugation to Carrier Protein
This protocol describes a general method for activating the carboxylic acid group of CBN-7-oic acid for conjugation to a carrier protein such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for immunization. This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2][3]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of CBN-7-oic acid:
-
Dissolve 10 mg of CBN-7-oic acid in 1 mL of DMF.
-
Add a 1.5 molar excess of EDC and NHS to the CBN-7-oic acid solution.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS-ester of CBN-7-oic acid.
-
-
Conjugation to Carrier Protein:
-
Dissolve 20 mg of BSA or KLH in 5 mL of 0.1 M PBS (pH 7.4).
-
Slowly add the activated CBN-7-oic acid solution to the carrier protein solution while gently stirring.
-
Continue to stir the reaction mixture at 4°C overnight.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of the dialysis buffer.
-
After dialysis, store the CBN-7-oic acid-protein conjugate at -20°C in aliquots.
-
Protocol 2: Polyclonal Antibody Production
This protocol provides a general guideline for the production of polyclonal antibodies in rabbits. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
CBN-7-oic acid-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS, pH 7.4
-
New Zealand white rabbits (2-3 kg)
-
Syringes and needles
Procedure:
-
Pre-immune Serum Collection:
-
Collect blood from the marginal ear vein of each rabbit to obtain pre-immune serum. Store at -20°C.
-
-
Immunogen Preparation:
-
Emulsify the CBN-7-oic acid-KLH conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/mL.
-
-
Primary Immunization:
-
Inject each rabbit with 1 mL of the immunogen emulsion at multiple subcutaneous sites.
-
-
Booster Immunizations:
-
At 4-week intervals, prepare an immunogen emulsion with Freund's Incomplete Adjuvant (0.5 mg/mL).
-
Administer 1 mL of the booster emulsion to each rabbit via multiple subcutaneous injections.
-
-
Titer Monitoring and Serum Collection:
-
Ten days after each booster injection, collect a small blood sample and determine the antibody titer using an indirect ELISA with CBN-7-oic acid-BSA as the coating antigen.
-
Once a high antibody titer is achieved, perform a larger bleed to collect antiserum. Allow the blood to clot at room temperature and centrifuge to separate the serum.
-
Store the antiserum in aliquots at -20°C or -80°C.
-
Protocol 3: Competitive ELISA for CBN-7-oic acid
This protocol outlines a competitive ELISA for the quantification of CBN-7-oic acid in samples.[4][5][6]
Materials:
-
CBN-7-oic acid-BSA conjugate (coating antigen)
-
Anti-CBN-7-oic acid polyclonal antibody
-
CBN-7-oic acid standard
-
Goat anti-rabbit IgG-HRP conjugate
-
96-well microtiter plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (1% BSA in PBST)
-
Assay Buffer (0.5% BSA in PBST)
-
TMB Substrate Solution
-
Stop Solution (2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the CBN-7-oic acid-BSA conjugate to 1 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the CBN-7-oic acid standard (e.g., 0.1 to 100 ng/mL) and the unknown samples in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-CBN-7-oic acid antibody (determine optimal dilution by titration).
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of diluted goat anti-rabbit IgG-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the CBN-7-oic acid concentration.
-
The concentration of CBN-7-oic acid in the samples can be interpolated from the standard curve. The signal is inversely proportional to the concentration of CBN-7-oic acid in the sample.
-
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Note: Quantitative Analysis of Cannabinol-7-oic Acid in Human Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Cannabinol (CBN) is a cannabinoid found in cannabis that is gaining interest for its potential therapeutic properties. As with other cannabinoids, understanding its metabolism is crucial for both clinical and forensic applications. CBN is metabolized in the body into various compounds, including hydroxylated and carboxylated forms, which are then often excreted in urine as glucuronide conjugates.[1] Cannabinol-7-oic acid (CBN-7-oic acid), a carboxylic acid metabolite of CBN, is an important biomarker for assessing CBN exposure. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CBN-7-oic acid in human urine. The method employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction for sample clean-up and concentration.
Principle This method provides a highly selective and sensitive approach for the determination of CBN-7-oic acid in urine.[2] Since metabolites are often excreted as water-soluble glucuronide conjugates, a preliminary enzymatic hydrolysis step using β-glucuronidase is performed to liberate the free form of the analyte.[3] Following hydrolysis, the sample is cleaned and concentrated using solid-phase extraction (SPE). The final extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column.[4] Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for high specificity and accurate quantification.[5]
Experimental Protocols
1. Reagents and Materials
-
Standards: this compound, this compound-d3 (or other suitable stable isotope-labeled internal standard).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide, Hexane, Ethyl Acetate.
-
Reagents: β-glucuronidase from E. coli, Phosphate Buffer (pH 6.8).[6]
-
Supplies: Polypropylene centrifuge tubes, SPE cartridges (e.g., mixed-mode polymeric cartridges), glass vials.
2. Sample Preparation The sample preparation procedure involves enzymatic hydrolysis followed by solid-phase extraction (SPE).
-
Step 1: Sample Pre-treatment
-
Step 2: Enzymatic Hydrolysis
-
Add β-glucuronidase enzyme to the buffered urine sample.
-
Incubate the mixture at 37°C for 2 hours to deconjugate the glucuronidated metabolites.[6]
-
After incubation, cool the samples to room temperature.
-
-
Step 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a 5% methanol in water solution.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a 90:10 hexane/ethyl acetate mixture containing 2% formic acid.
-
-
Step 4: Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[6]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
-
3. LC-MS/MS Analysis The following parameters are representative and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) Conditions
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).[8]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL.[8]
-
Gradient Program:
-
0.0-0.5 min: 30% B
-
0.5-8.0 min: 30% to 95% B
-
8.0-9.0 min: 95% B
-
9.1-12.0 min: 30% B (Re-equilibration)
-
-
-
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Nebulizing Gas Flow: 2 L/min[4]
-
Drying Gas Flow: 10 L/min[4]
-
Interface Temperature: 350°C[4]
-
Heat Block Temperature: 450°C[4]
-
MRM Transitions (Proposed):
-
Analyte: this compound (Precursor Ion: m/z 355.2)
-
Quantifier: m/z 311.2 (Loss of CO₂)
-
Qualifier: m/z 283.2 (Further fragmentation)
-
-
Internal Standard: this compound-d3 (Precursor Ion: m/z 358.2)
-
Quantifier: m/z 314.2
-
-
-
Data Presentation
Table 1: Representative Method Performance Characteristics The following table summarizes typical performance parameters based on validated methods for similar acidic cannabinoid metabolites like THC-COOH and CBD-COOH.[3][4] These values should be established during in-lab method validation.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Linear Range | 1.0 - 200 ng/mL (r² > 0.99) |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | > 70% |
Visualization of Experimental Workflow
Caption: Workflow for CBN-7-oic acid analysis.
Conclusion This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound in human urine using LC-MS/MS. The described method, which includes enzymatic hydrolysis and solid-phase extraction, offers a robust framework for researchers in toxicology, clinical chemistry, and pharmacology. While the specific MS/MS parameters are proposed based on the analyte's structure, they require optimization and full validation in accordance with laboratory and regulatory guidelines before being implemented for routine analysis.
References
- 1. future4200.com [future4200.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azooptics.com [azooptics.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Unraveling the Therapeutic Potential of Synthetic Cannabinoid Acids: A Focus on Cannabinol-7-oic Acid and its Analogs
Introduction
Synthetic cannabinoid research is a rapidly evolving field, offering the potential for targeted therapeutic interventions with reduced side effects compared to natural extracts. Among the myriad of synthetic derivatives, cannabinoid carboxylic acids, the terminal metabolites of major cannabinoids, are gaining attention for their potential biological activities. This document provides a detailed overview of the research applications of synthetic Cannabinol-7-oic acid. However, due to the limited specific research on this particular compound, we will also explore the more extensively studied analog, Cannabidiol-7-oic acid (CBD-7-oic acid), to provide a broader context and applicable protocols for researchers in the field.
Limited Availability of Research on this compound
It is important to note that publicly available research specifically detailing the applications, pharmacology, and experimental protocols of synthetic This compound is scarce. It is recognized as a metabolite of cannabinol (CBN) and has been identified in feces.[1] Another study identified it as a metabolite of delta-1-tetrahydrocannabinol in rhesus monkeys.[2] The lack of extensive research limits a detailed discussion of its specific biological activities and potential therapeutic uses.
In contrast, significant research has been conducted on Cannabidiol-7-oic acid (CBD-7-oic acid) , a major metabolite of cannabidiol (CBD). Given the structural similarities and the shared metabolic pathway, the research on CBD-7-oic acid can serve as a valuable reference point for scientists interested in this compound. The following sections will primarily focus on the applications and protocols related to CBD-7-oic acid, with the clear understanding that these are distinct molecules and findings may not be directly transferable.
Application Notes: Synthetic Cannabidiol-7-oic Acid
Synthetic CBD-7-oic acid and its derivatives have demonstrated significant potential in several therapeutic areas, primarily leveraging their anti-inflammatory properties.
1. Anti-Inflammatory Agent:
-
Mechanism of Action: While the precise mechanisms are still under investigation, studies suggest that the anti-inflammatory effects of cannabinoid acids may not be mediated by direct interaction with CB1 or CB2 receptors, where they exhibit low affinity.[3] Instead, their effects might be attributed to the modulation of other inflammatory pathways.
-
Therapeutic Potential: Research has pointed towards the potential of synthetic CBD derivatives, such as HU-320 (a synthetic CBD-7-oic acid derivative), in modulating inflammatory diseases like rheumatoid arthritis (RA).[4] Preclinical studies have shown that these compounds can ameliorate the clinical signs of arthritis.[4]
2. Research Tool for Studying Cannabinoid Metabolism:
-
Metabolic Pathways: The synthesis of CBD-7-oic acid is crucial for studying the metabolic fate of CBD in vivo.[5][6] It is a terminal metabolite generated through a multi-stage process involving hydroxylation and subsequent oxidation.[3] Understanding this pathway is essential for evaluating the pharmacokinetics and potential drug-drug interactions of CBD.
-
Enzyme Involvement: Recent studies have highlighted the role of cytosolic enzymes, particularly aldehyde dehydrogenases (ALDH), in the formation of 7-carboxy-CBD, challenging the previous focus on microsomal P450 enzymes.[6]
Quantitative Data Summary
Due to the limited quantitative data specifically for this compound, the following table summarizes key findings for related cannabinoid acids to provide a comparative context.
| Compound | Target/Assay | Quantitative Data | Reference |
| Δ⁹-THC-11-oic acid | CB1 Receptor Affinity | Low affinity | [7] |
| Cannabidiolic acid (CBDA) | CB1 & CB2 Receptor Affinity | Low affinity | [8] |
| Cannabichromene (CBC) | CB2 Receptor | Partial agonist | [8] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the research of cannabinoid acids. These should be adapted based on specific experimental goals and laboratory conditions.
Protocol 1: Synthesis of Cannabidiol-7-oic Acid
This protocol is a conceptual summary based on described synthetic routes. For detailed, step-by-step instructions, refer to specialized organic chemistry literature.[9]
Objective: To synthesize CBD-7-oic acid from cannabidiol.
Materials:
-
Cannabidiol (CBD)
-
Protecting group reagents (e.g., for phenolic hydroxyls)
-
Oxidizing agents
-
Solvents (e.g., DMF, CH₂Cl₂)
-
Reagents for deprotection
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Protection of Phenolic Hydroxyls: The phenolic hydroxyl groups of CBD are protected to prevent unwanted side reactions during oxidation.
-
Oxidation of the Allylic Methyl Group: The methyl group at the 7-position is oxidized to a carboxylic acid. This is often a multi-step process involving an initial hydroxylation followed by further oxidation.
-
Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final product, CBD-7-oic acid.
-
Purification: The crude product is purified using techniques such as column chromatography to obtain high-purity CBD-7-oic acid.
Protocol 2: In Vitro Anti-Inflammatory Assay
Objective: To assess the anti-inflammatory effects of synthetic cannabinoid acids on cultured cells.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for inducing inflammation
-
Synthetic cannabinoid acid (e.g., CBD-7-oic acid)
-
Assay kits for measuring inflammatory mediators (e.g., ELISA for TNF-α, IL-6)
-
Multi-well plates
-
Incubator
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the synthetic cannabinoid acid for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Stimulate the cells with LPS to induce an inflammatory response.
-
Incubation: Incubate the cells for a period sufficient to allow the production of inflammatory mediators (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification of Inflammatory Mediators: Use ELISA kits to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant.
-
Data Analysis: Compare the levels of inflammatory mediators in treated cells to untreated and LPS-only controls to determine the anti-inflammatory activity of the compound.
Visualizations
Diagram 1: Simplified Metabolic Pathway of Cannabidiol (CBD)
Caption: Simplified metabolic conversion of CBD to CBD-7-oic acid.
Diagram 2: General Workflow for In Vitro Anti-Inflammatory Screening
Caption: Workflow for assessing anti-inflammatory activity.
Diagram 3: Potential Signaling Pathways Modulated by Cannabinoids
Caption: Potential cannabinoid-modulated signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a metabolite of delta1-tetrahydrocannabinol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cannabinoid Acids, Analogs and Endogenous Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses [frontiersin.org]
- 9. almacgroup.com [almacgroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Cannabinol-7-oic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Cannabinol-7-oic acid (CBN-7-oic acid).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.
Synthesis-Related Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of CBN-7-oic Acid | Incomplete oxidation of the C7-methyl group of Cannabinol (CBN).Side reactions, such as aromatic ring modification or degradation of the starting material.Suboptimal reaction conditions (temperature, reaction time, reagent stoichiometry). | Ensure the use of a suitable oxidizing agent and appropriate reaction conditions. Common oxidation strategies for analogous cannabinoids involve multi-step processes.[1]Protect sensitive functional groups, if necessary, to prevent unwanted side reactions.Systematically optimize reaction parameters using a design of experiments (DoE) approach. |
| Formation of Significant Byproducts | Over-oxidation or non-specific oxidation leading to multiple acidic species.Rearrangement or degradation of the cannabinoid scaffold under the reaction conditions. | Employ a milder, more selective oxidizing agent.Carefully control the reaction temperature and duration to minimize byproduct formation.Analyze the crude reaction mixture using LC-MS or GC-MS to identify the byproducts and adjust the reaction strategy accordingly.[1] |
| Difficulty in Monitoring Reaction Progress | Co-elution of starting material, intermediates, and product on Thin Layer Chromatography (TLC).Lack of a suitable analytical standard for intermediates. | Develop an optimized TLC method with a different solvent system to improve separation.Utilize High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometer (MS) for more accurate monitoring.[2] |
Purification-Related Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation During Column Chromatography | Inappropriate stationary phase or mobile phase selection.Co-elution of structurally similar impurities.[3] | For normal-phase chromatography, consider silica gel or alumina with solvent systems like hexane/ethyl acetate or pentane/ether.[3]For reversed-phase chromatography, use C18 silica with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like formic acid or acetic acid to suppress ionization of the carboxylic acid.[3]Consider alternative techniques like centrifugal partition chromatography (CPC) which has shown success in separating acidic cannabinoids.[4][5] |
| Product Loss During Aqueous Work-up | Partitioning of the acidic product into the aqueous phase, especially under basic conditions. | During extraction, acidify the aqueous layer to a pH below the pKa of the carboxylic acid (typically pH < 4) before extracting with an organic solvent to ensure the product is in its neutral, more organic-soluble form. |
| Thermal Degradation or Decarboxylation | Exposure to high temperatures during solvent evaporation or other purification steps. Acidic cannabinoids are prone to decarboxylation with heat.[6] | Use a rotary evaporator at low temperatures and reduced pressure for solvent removal.Avoid prolonged heating during all purification steps.Store the purified compound at low temperatures, protected from light. |
| Crystallization Difficulties | Presence of impurities hindering crystal lattice formation.Inappropriate solvent system for crystallization. | Re-purify the material using an orthogonal chromatographic method to remove persistent impurities.Screen a variety of solvent systems (e.g., heptane, pentane, or mixtures with a more polar co-solvent) to find suitable conditions for crystallization.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for cannabinoid acids like CBN-7-oic acid?
While specific literature for CBN-7-oic acid is limited, a general approach can be inferred from the synthesis of related compounds like CBD-7-oic acid.[1] This often involves a multi-step process starting from the parent cannabinoid (CBN). A potential workflow is outlined below.
Caption: A potential synthetic workflow for CBN-7-oic acid.
Q2: Which chromatographic techniques are most effective for the purification of CBN-7-oic acid?
A combination of chromatographic methods is often necessary to achieve high purity.
-
Flash Chromatography: Useful for initial purification from the crude reaction mixture.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both normal-phase and reversed-phase HPLC can be employed for final purification to achieve high purity.[3] Reversed-phase HPLC is very common for cannabinoid analysis and purification.[2]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatographic technique that avoids solid stationary phases and can be particularly effective for acidic cannabinoids.[4][5] pH-zone-refining CPC is a powerful variation for ionizable compounds.[4]
Caption: A typical purification workflow for CBN-7-oic acid.
Q3: How can I avoid the decarboxylation of CBN-7-oic acid during purification and storage?
To prevent the loss of the carboxylic acid group, it is crucial to avoid excessive heat.
-
Purification: Use purification techniques that operate at or near room temperature. If solvent evaporation is necessary, use a rotary evaporator with a low-temperature water bath and reduced pressure.[6]
-
Storage: Store the purified CBN-7-oic acid in an airtight container, protected from light, at low temperatures (e.g., -20 °C) to maintain its stability.
Caption: Factors leading to the degradation of CBN-7-oic acid.
Q4: What analytical methods are recommended for confirming the identity and purity of synthesized CBN-7-oic acid?
A combination of spectroscopic and chromatographic techniques is essential for full characterization.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV-Vis or Diode Array Detector (DAD) to determine purity.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the target compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
This technical support guide is intended to provide general guidance. Specific experimental conditions will require optimization for the synthesis and purification of this compound.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid isolation of acidic cannabinoids from Cannabis sativa L. using pH-zone-refining centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cannabissciencetech.com [cannabissciencetech.com]
Optimizing quantification of Cannabinol-7-oic acid in complex matrices
Welcome to the technical support center for the optimization of Cannabinol-7-oic acid (CBN-7-oic acid) quantification in complex matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during analytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to quantify?
A1: this compound is a metabolite of cannabinol (CBN).[1][2] Quantifying it accurately in complex matrices such as plasma, urine, edibles, or cannabis oils is challenging due to its acidic nature and the presence of numerous interfering compounds.[3] These matrix components can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[4]
Q2: Which analytical technique is most suitable for CBN-7-oic acid quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acidic cannabinoids like CBN-7-oic acid in complex biological matrices.[5][6] It offers high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to improve the volatility and thermal stability of the acidic analyte.[7][8][9]
Q3: What are "matrix effects," and how do they impact my results?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, imprecision, and reduced sensitivity in your quantification.[3][4] Common sources of matrix effects include salts, phospholipids, proteins, and other endogenous metabolites.[4]
Q4: How can I minimize matrix effects?
A4: The primary strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial for cleaning up the sample and removing interferences.[4][5]
-
Optimized Chromatography: Developing a robust chromatographic method to separate CBN-7-oic acid from matrix components is essential.[4]
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for CBN-7-oic acid is highly recommended to compensate for signal variability caused by matrix effects.[4]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples can help to correct for consistent matrix effects.[10]
Q5: How should I store my samples and standards containing CBN-7-oic acid?
A5: Cannabinoids can degrade when exposed to light and air (oxidation).[11] For long-term stability, standards and biological samples should be stored at -20°C or lower in tightly sealed, light-protected containers.[12][13][14] For short-term storage, refrigeration at 2-8°C may be adequate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of CBN-7-oic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Matrix components interfering with chromatography. 2. Incompatible mobile phase pH for an acidic analyte. 3. Column degradation or contamination. | 1. Improve sample cleanup using a more rigorous SPE or LLE protocol. 2. For reverse-phase LC, ensure the mobile phase pH is well below the pKa of the analyte (e.g., using 0.1% formic acid) to keep it in a neutral form for better retention and shape. 3. Use a guard column and/or flush the analytical column with a strong solvent. If the problem persists, replace the column. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during solvent evaporation steps. 3. Suboptimal SPE elution solvent. | 1. Optimize the LLE solvent system or the SPE wash and elution steps. For acidic compounds, adjusting the pH during extraction can significantly improve recovery. 2. Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Do not evaporate to complete dryness. 3. Test different elution solvents with varying polarity and strength (e.g., methanol, acetonitrile, or mixtures with a small amount of base like ammonium hydroxide). |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects (ion suppression/enhancement). 3. Instrument instability. | 1. Automate sample preparation steps if possible. Ensure consistent vortexing times and solvent volumes. 2. Implement a stable isotope-labeled internal standard. If not available, use a structurally similar analog. Prepare calibrants in a matched matrix.[10] 3. Perform system suitability tests before each run. Check for stable spray in the MS source and consistent LC pressure. |
| No or Very Low MS Signal | 1. Incorrect MS source parameters or polarity. 2. Analyte degradation. 3. Inefficient ionization. | 1. CBN-7-oic acid is an acid and will ionize best in negative electrospray ionization (ESI) mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard. 2. Check sample and standard storage conditions. Prepare fresh standards.[11] 3. For ESI-, a basic mobile phase additive (e.g., 5 mM ammonium acetate or a trace of ammonium hydroxide) can improve deprotonation and signal intensity, but ensure it is compatible with your column chemistry. |
Experimental Protocols & Data
Example LC-MS/MS Method Parameters
This table provides a starting point for developing an LC-MS/MS method for CBN-7-oic acid. Optimization will be required for your specific instrument and matrix.
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 450 °C |
| MRM Transitions | Hypothetical: Precursor Ion (Q1): m/z 343.2 -> Product Ion (Q3): m/z 299.2 (Loss of CO2) |
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Urine
-
Pre-treatment: To 500 µL of plasma or urine, add 50 µL of an internal standard solution (e.g., CBN-7-oic acid-d3). Vortex. Add 1 mL of 4% phosphoric acid to acidify the sample. Vortex again.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., C18 or mixed-mode) with 1 mL of methanol, followed by 1 mL of water.[4]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Example Method Performance Data
The following table summarizes hypothetical yet realistic validation data for the quantification of CBN-7-oic acid in human plasma, illustrating typical performance metrics.
| Parameter | Value | Comment |
| Linear Range | 0.5 - 250 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise ratio > 10 |
| Limit of Detection (LOD) | 0.15 ng/mL | Signal-to-noise ratio > 3 |
| Intra-day Precision (%CV) | < 10% | At low, mid, and high QC levels |
| Inter-day Precision (%CV) | < 12% | At low, mid, and high QC levels |
| Accuracy (% Recovery) | 90 - 110% | At low, mid, and high QC levels |
| Matrix Effect (%) | 85 - 115% | Calculated using post-extraction spike method |
| Extraction Recovery (%) | > 85% |
Visualizations
Caption: Overall workflow for the quantification of CBN-7-oic acid.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marihuana metabolites in urine of man. VII. Excretion patterns of acidic metabolites detected by sequential thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips on the analysis of pesticides and mycotoxins in cannabis products: Matrix matters! (Part I) [restek.com]
- 11. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. TETRAHYDROthis compound CAS#: 39690-06-7 [m.chemicalbook.com]
- 14. US8980940B2 - Stable cannabinoid compositions and methods for making and storing them - Google Patents [patents.google.com]
Technical Support Center: LC-MS/MS Analysis of Cannabinol-7-oic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the LC-MS/MS analysis of Cannabinol-7-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility of results for this compound.[1][2][3][4] Common sources of matrix effects in biological samples include phospholipids, proteins, salts, and endogenous metabolites.[1]
Q2: What are the primary indicators of matrix interference in my analysis of this compound?
A2: Key indicators of matrix interference include:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent analyte peak areas between samples.
-
Significant ion suppression or enhancement when comparing standards in neat solvent versus matrix-matched standards.
-
Poor peak shape, such as tailing or splitting.[5]
-
Shifts in retention time.[5]
Q3: How can I mitigate matrix effects during the analysis of this compound?
A3: Strategies to minimize matrix effects can be grouped into several categories:[1]
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are crucial for removing interfering components.[1][6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components is essential.[1]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.[1][7]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that mirrors the study samples can help correct for consistent matrix effects.[1][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this is only viable if the analyte concentration is sufficiently high.[1][7][8]
Q4: Which sample preparation technique is most effective for reducing matrix effects for cannabinoid acids?
A4: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples and minimizing matrix effects.[1][9] SPE can efficiently remove phospholipids and other endogenous components that are major contributors to ion suppression.[9] For acidic cannabinoids, a specifically designed SPE sorbent that can handle the binding of these molecules is crucial for good recovery.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low Analyte Response / Ion Suppression | Co-elution of matrix components (e.g., phospholipids) with this compound. | 1. Improve Sample Cleanup: Implement or optimize an SPE or LLE protocol.[6] 2. Optimize Chromatography: Adjust the gradient to better separate the analyte from interferences.[1] 3. Use a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[11] 4. Dilute the Sample: If sensitivity allows, dilute the sample to reduce the concentration of interfering matrix components.[7][8] |
| Inconsistent and Irreproducible Results | Sample-to-sample variability in matrix composition leading to varying degrees of ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing accurate correction.[1][7] 2. Employ Matrix-Matched Calibrators and QCs: This helps to compensate for consistent matrix effects across samples.[1][7] 3. Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup will minimize variability in matrix effects.[7] |
| Poor Peak Shape (Tailing, Splitting) | Matrix components interfering with the chromatography. | 1. Optimize the Chromatographic Gradient: A slower gradient may improve peak shape.[1] 2. Change the Analytical Column: A column with a different chemistry may provide better separation.[1] 3. Improve Sample Cleanup: More effective removal of matrix components can improve peak shape.[1] |
| Retention Time Shifts | Buildup of matrix components on the analytical column. | 1. Implement a Column Wash Step: Include a high-organic wash at the end of each run to clean the column. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. 3. Improve Sample Preparation: A cleaner sample will lead to less column contamination. |
Experimental Protocols
Example Solid-Phase Extraction (SPE) Protocol for Cannabinoids in Plasma
This protocol is a general example and should be optimized for this compound.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of a stable isotope-labeled internal standard solution of this compound.
-
Vortex for 10 seconds.
-
Add 1 mL of 4% phosphoric acid to acidify the sample and vortex.[10]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis Prime HLB C18 SPE plate with 1 mL of methanol followed by 1 mL of water.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate.
-
Apply positive pressure or vacuum to pass the sample through the sorbent at a slow, steady rate.[10]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Example LC-MS/MS Parameters for Cannabinoid Analysis
These are example parameters and will require optimization for this compound.
| Parameter | Setting |
| LC System | Waters Acquity UPLC i-class[10] |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[12][13][14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[15] |
| Flow Rate | 0.5 mL/min[14][15] |
| Gradient | 60% B to 90% B over 7 minutes, hold for 2 minutes, then return to initial conditions.[14] |
| Injection Volume | 10 µL |
| Column Temperature | 50°C[16] |
| MS System | Waters TQ-S micro Triple Quadrupole[10] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode (for acidic cannabinoids)[10] |
| Capillary Voltage | 2.5 kV[16] |
| Source Temp. | 150°C[16] |
| Desolvation Temp. | 650°C[16] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Example Lower Limits of Quantification (LLOQ) for Various Cannabinoids
This table provides an example of typical LLOQ values achieved for different cannabinoids in biological fluids. These values can serve as a benchmark when developing a method for this compound.
| Analyte | LLOQ (ng/mL) | Matrix | Reference |
| THC | 0.4 | Oral Fluid | [10] |
| CBN | 0.4 | Oral Fluid | [10] |
| CBD | 0.4 | Oral Fluid | [10] |
| THC-COOH | 1.0 | Oral Fluid | [10] |
| THCA-A | 1.0 | Oral Fluid | [10] |
| THC | 0.5 µg/L | Whole Blood | [17] |
| 11-OH-THC | 0.5 µg/L | Whole Blood | [17] |
| THCCOOH | 2.0 µg/L | Whole Blood | [17] |
Table 2: Example Extraction Efficiencies and Matrix Effects for Cannabinoids
This table illustrates how extraction efficiency and matrix effects can be quantified and reported.
| Analyte | Mean Extraction Efficiency (%) | Matrix Effect (%) | Reference |
| THC | 85.2 | -5.6 | [10] |
| CBN | 98.8 | -2.1 | [10] |
| CBD | 95.7 | -3.4 | [10] |
| THC-COOH | 78.9 | +22.5 (Enhancement) | [10] |
| THCA-A | 26.0 | -15.8 | [10] |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Matrix Interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojp.gov [ojp.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. eurekakit.com [eurekakit.com]
- 17. escholarship.org [escholarship.org]
Technical Support Center: Cannabinol-7-oic Acid (CBN-7-oic Acid) In Vitro Stability
Disclaimer: Direct in vitro stability data for Cannabinol-7-oic acid (CBN-7-oic acid) is limited in publicly available literature. The following guidance is based on established principles for the stability of other cannabinoid carboxylic acids, such as Tetrahydrocannabinolic acid (THCA), Cannabidiolic acid (CBDA), and 11-nor-9-carboxy-THC (THCCOOH). Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the in vitro stability of CBN-7-oic acid?
A1: Based on the behavior of other cannabinoid carboxylic acids, the stability of CBN-7-oic acid in vitro is likely influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation.[1]
-
Light Exposure: UV light can cause significant degradation of cannabinoids.[1]
-
pH: Acidic or basic conditions can catalyze degradation reactions. For instance, under acidic conditions, some cannabinoids can undergo cyclization or isomerization.[2]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[1]
-
Solvent/Matrix: The choice of solvent or the complexity of the in vitro matrix (e.g., cell culture media, biological fluids) can impact stability.
Q2: What are the potential degradation pathways for CBN-7-oic acid?
A2: While specific pathways for CBN-7-oic acid are not well-documented, we can infer potential degradation routes from similar compounds. The primary degradation pathway for cannabinoid acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide, typically accelerated by heat.[2] Oxidation is another common pathway for cannabinoids, leading to the formation of various by-products.[1][3]
Q3: How should I store my stock solutions of CBN-7-oic acid to ensure maximum stability?
A3: To maximize the stability of CBN-7-oic acid stock solutions, consider the following:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.[4][5][6][7]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent: Use a high-purity, anhydrous solvent appropriate for your experimental needs. Acetonitrile is a common choice for preparing cannabinoid standards.[8]
Q4: Can the presence of acids or bases in my experimental medium affect the stability of CBN-7-oic acid?
A4: Yes, the pH of your medium can significantly impact stability. Acidic conditions have been shown to promote the degradation of some cannabinoids.[2] It is crucial to control and monitor the pH of your in vitro system. The addition of a pharmaceutically acceptable acid has been shown in some formulations to improve cannabinoid stability.[9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of CBN-7-oic acid in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Verify that stock solutions are stored at the correct temperature, protected from light, and are within their expiration date. Prepare fresh stock solutions if necessary. |
| Degradation in experimental medium | Perform a time-course stability study of CBN-7-oic acid in your specific in vitro matrix (e.g., cell culture medium) at the experimental temperature to determine its half-life. |
| Adsorption to labware | Cannabinoids can adsorb to plastic surfaces. Use glass or polypropylene containers where possible and consider pre-silanizing glassware.[6] |
| Inaccurate quantification | Ensure your analytical method (e.g., HPLC, LC-MS) is properly validated for the quantification of CBN-7-oic acid in your specific matrix. |
Issue 2: Appearance of unknown peaks in my chromatograms during analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of CBN-7-oic acid | The unknown peaks may be degradation products. Try to identify these products using mass spectrometry (MS) to understand the degradation pathway. |
| Contamination | Ensure all solvents, reagents, and labware are clean and free of contaminants. Run a blank sample (matrix without CBN-7-oic acid) to check for interfering peaks. |
| Matrix effects | Components of your in vitro matrix may be interfering with the analysis. Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. |
Data Presentation
Table 1: Summary of Factors Affecting Cannabinoid Carboxylic Acid Stability (Inferred for CBN-7-oic acid)
| Factor | Condition | Expected Impact on Stability | Mitigation Strategy |
| Temperature | High (e.g., > 25°C) | Decreased stability | Store at low temperatures (-20°C or below)[4][6][7] |
| Light | UV or prolonged light exposure | Decreased stability | Store in amber vials or protect from light[1] |
| pH | Highly acidic or basic | Decreased stability | Maintain pH within a neutral range if possible; buffer the solution. |
| Oxygen | Presence of atmospheric oxygen | Decreased stability (Oxidation) | Store under an inert atmosphere (e.g., N2, Ar)[1] |
| Solvent | Protic or aqueous solvents | May be less stable | Use aprotic, anhydrous solvents for stock solutions. |
Experimental Protocols
Protocol: In Vitro Stability Assessment of CBN-7-oic Acid in Cell Culture Medium
1. Objective: To determine the stability of CBN-7-oic acid in a specific cell culture medium over a defined period at a constant temperature.
2. Materials:
-
CBN-7-oic acid
-
Anhydrous solvent for stock solution (e.g., acetonitrile or ethanol)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, amber glass vials or polypropylene tubes
-
Incubator set to the desired experimental temperature (e.g., 37°C)
-
Analytical instrument (e.g., HPLC-UV, LC-MS/MS)
-
Validated analytical method for CBN-7-oic acid quantification
3. Procedure:
-
Prepare a stock solution of CBN-7-oic acid in an appropriate anhydrous solvent at a high concentration (e.g., 1 mg/mL).
-
Spike the cell culture medium with the CBN-7-oic acid stock solution to achieve the desired final concentration for your experiments. Ensure the final concentration of the organic solvent is minimal and does not affect the medium's properties or cell viability in subsequent cell-based assays.
-
Aliquot the spiked medium into multiple sterile, amber vials.
-
Establish Time Points: Designate time points for analysis (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Time 0 Sample: Immediately after preparation, take an aliquot from one vial for the initial concentration measurement (T=0).
-
Incubation: Place the remaining vials in the incubator at the desired temperature.
-
Sample Collection: At each subsequent time point, remove one vial from the incubator and immediately store it at -80°C to halt any further degradation until analysis.
-
Sample Analysis: Once all samples are collected, thaw them and analyze the concentration of CBN-7-oic acid in each sample using a validated analytical method.
-
Data Analysis: Plot the concentration of CBN-7-oic acid versus time. Calculate the percentage of CBN-7-oic acid remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing the in vitro stability of CBN-7-oic acid.
References
- 1. broughton-group.com [broughton-group.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. caymanchem.com [caymanchem.com]
- 4. In Vitro Stability of Free and Glucuronidated Cannabinoids in Urine Following Controlled Smoked Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro stability of free and glucuronidated cannabinoids in urine following controlled smoked cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Stability of Free and Glucuronidated Cannabinoids in Blood and Plasma Following Controlled Smoked Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 9. US8980940B2 - Stable cannabinoid compositions and methods for making and storing them - Google Patents [patents.google.com]
Technical Support Center: Cannabinol-7-oic Acid Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cannabinol-7-oic acid (CBN-7-oic acid) analytical standards. The information provided is designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
Common problems with analytical standards for cannabinoid acids often relate to solubility, stability, and chromatographic performance. This guide provides solutions to frequently encountered issues.
| Issue | Potential Cause | Recommended Solution |
| Poor or Incomplete Dissolution of Standard | Improper solvent selection. This compound, like other acidic cannabinoids, has limited solubility in non-polar solvents. | Use a polar organic solvent such as methanol, ethanol, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). For aqueous solutions, consider a DMSO:PBS (pH 7.2) mixture.[1][2] |
| Insufficient mixing. | Vortex the solution for at least 30 seconds and sonicate for 15 minutes to ensure complete dissolution.[1] | |
| Peak Tailing or Asymmetry in Chromatography | Secondary interactions with the column. The carboxylic acid group can interact with active sites on the silica backbone of the column. | Use a column with end-capping (e.g., C18). Add a mobile phase modifier like 0.1% formic acid to suppress the ionization of the carboxylic acid group.[3][4] |
| Column overload. | Reduce the injection volume or the concentration of the standard solution. | |
| Low Signal Intensity or No Peak Detected | Degradation of the standard. Acidic cannabinoids can be susceptible to decarboxylation or oxidation, especially at room temperature or when exposed to light.[5][6] | Prepare fresh working solutions. Store stock solutions at -20°C in amber vials to protect from light.[1][7] Consider the use of stabilizers like ascorbic acid in the solvent.[6] |
| Improper mass spectrometry settings. | Optimize MS parameters, particularly for the detection of the deprotonated molecule [M-H]⁻ in negative ion mode, which is common for acidic cannabinoids. | |
| Inconsistent Results or Poor Reproducibility | Standard instability in solution. Working standards left at room temperature can degrade over time.[5][8] | Prepare fresh working standards daily. If storing for a short period, keep refrigerated (2-8°C). For longer-term storage, use -20°C.[7][8] |
| Variability in sample preparation. | Ensure consistent and accurate pipetting, dilution, and mixing steps. Use calibrated equipment. | |
| Ghost Peaks in Blank Injections | Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler, using a strong solvent like acetonitrile or methanol between injections. |
Quantitative Data Summary
Solubility of Structurally Similar Cannabinoid Acids
While specific solubility data for this compound is limited, the following table provides solubility information for the structurally similar Tetrahydrothis compound and Cannabidiol-7-oic acid, which can serve as a guide.
| Compound | Solvent | Solubility |
| Tetrahydrothis compound | DMF | ~50 mg/mL[1] |
| DMSO | ~50 mg/mL[1] | |
| Ethanol | ~30 mg/mL[1] | |
| Methanol | ~30 mg/mL[1] | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[1] | |
| Cannabidiol-7-oic acid | DMF | ~50 mg/mL[2] |
| DMSO | ~60 mg/mL[2] | |
| Ethanol | ~35 mg/mL[2] | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[2] |
Storage and Stability of Acidic Cannabinoid Standards
Proper storage is critical to maintain the integrity of this compound standards.
| Storage Condition | Timeframe | Expected Stability | Recommendations |
| Stock Solution (-20°C) | Up to 6 months | High stability, minimal degradation. | Store in amber, sealed vials to prevent evaporation and light exposure.[7] Avoid repeated freeze-thaw cycles. |
| Working Solution (2-8°C) | Up to 1 week | Generally stable. | Ideal for daily use. Protect from light.[9] |
| Working Solution (Room Temp) | > 24 hours | Potential for degradation.[5] | Not recommended for extended periods. Prepare fresh solutions daily. |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the neat analytical standard of this compound to equilibrate to room temperature before opening the vial.
-
Weigh an appropriate amount of the standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask.
-
Vortex and sonicate to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solutions:
-
Prepare serial dilutions from the stock solution using the desired mobile phase or a compatible solvent.
-
For LC-MS applications, it is recommended to prepare working solutions in the initial mobile phase composition to avoid peak distortion.
-
Prepare fresh working solutions daily for optimal results.
-
Protocol 2: General LC-MS/MS Method for Acidic Cannabinoids
This protocol is a general guideline and may require optimization for your specific instrumentation and analytical needs.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[4]
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40°C.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a dilute solution of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will result from fragmentation of the precursor.
-
Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing a second, smaller peak in the chromatogram. What could be the cause?
A1: This could be due to a few factors. One possibility is the presence of an isomer. Another common cause is on-column degradation, particularly if the analytical conditions are not optimized. It is also possible that the standard itself has partially degraded over time if not stored correctly. Ensure proper storage at -20°C and consider preparing a fresh solution.
Q2: What is the best solvent to use for dissolving my this compound standard?
A2: For initial dissolution to create a stock solution, polar organic solvents such as methanol, ethanol, acetonitrile, DMF, or DMSO are recommended.[1][2] For preparing working standards for LC-MS analysis, it is best to use a solvent that is compatible with your mobile phase, such as methanol or acetonitrile.
Q3: How should I store my this compound analytical standard?
A3: The neat (solid) standard and stock solutions should be stored at -20°C in tightly sealed, amber vials to protect from light and moisture.[1][7] Working solutions can be stored at 2-8°C for short-term use (up to a week) but should ideally be prepared fresh daily.[9]
Q4: Can I use a glass or plastic autosampler vial for my working standards?
A4: While some studies have shown minimal differences between glass and plastic for short-term storage of some cannabinoids, glass vials are generally preferred for analytical standards to minimize the risk of adsorption, especially for long-term storage.[7][8] For daily use in an autosampler, either glass or high-quality polypropylene vials are typically acceptable.
Q5: Why is a negative ionization mode recommended for the MS analysis of this compound?
A5: this compound contains a carboxylic acid group, which readily loses a proton (H+) in the electrospray ionization source to form a negative ion [M-H]⁻. This process is generally more efficient and results in better sensitivity for acidic compounds compared to positive ionization mode.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. TETRAHYDROthis compound CAS#: 39690-06-7 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 6. Interested in Stable Cannabinoids Acids Standards? [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of Cannabinol-7-oic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the method refinement of high-throughput screening (HTS) of Cannabinol-7-oic acid (CBN-7-oic acid).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the high-throughput screening of CBN-7-oic acid. The following table summarizes common problems, their potential causes, and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| HTS-001 | High well-to-well variability (High %CV) | - Inconsistent dispensing volumes.- Edge effects in microplates.- Compound precipitation.- Cell plating inconsistency. | - Calibrate and validate liquid handlers.- Use a plate map that avoids outer wells or implement humidity controls.- Check compound solubility in assay buffer; consider using a different solvent or adding a surfactant.- Ensure uniform cell suspension during plating. |
| HTS-002 | Low Z'-factor | - Low signal-to-background ratio.- High data variability (see HTS-001).- Reagent instability. | - Optimize reagent concentrations and incubation times.- Address sources of variability.- Prepare fresh reagents daily; check for degradation of CBN-7-oic acid. |
| HTS-003 | Assay Drift over Time | - Temperature or humidity fluctuations.- Reagent degradation during the screen.- Detector instability. | - Maintain stable environmental conditions in the screening room.- Prepare reagents in smaller batches throughout the screen.- Allow the plate reader to warm up sufficiently before use. |
| HTS-004 | False Positives | - Compound autofluorescence or color interference.- Non-specific inhibition.- Compound aggregation. | - Run a counterscreen without the biological target.- Perform dose-response curves to confirm activity.- Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer. |
| HTS-005 | False Negatives | - Insufficient compound concentration.- Compound instability in assay buffer.- Assay conditions not optimal for target engagement. | - Screen at multiple concentrations.- Assess compound stability under assay conditions using LC-MS.- Optimize pH, salt concentration, and other buffer components. |
| HTS-006 | Inconsistent Results with Acidic Cannabinoids | - Decarboxylation of CBN-7-oic acid due to heat or pH.[1]- Adsorption to plasticware. | - Avoid high temperatures during incubation; use a heat block with precise temperature control.[1]- Use low-binding microplates and pipette tips. |
Experimental Protocols
Protocol 1: Homogeneous Cell-Based Assay for Inflammation Modulation
This protocol describes a general method for a high-throughput screen to identify modulators of a pro-inflammatory signaling pathway (e.g., TNF-α release) using a cell-based assay.
1. Cell Culture and Plating:
-
Culture a relevant cell line (e.g., macrophages) in the appropriate medium.
-
Harvest cells and adjust the density to 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
2. Compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a dose-response range (e.g., from 100 µM to 1 nM).
-
Using an automated liquid handler, transfer 100 nL of the compound solutions to the corresponding wells of the cell plate.
-
Include positive (known inhibitor) and negative (DMSO vehicle) controls on each plate.
3. Stimulation and Incubation:
-
Prepare a solution of a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
Add 5 µL of the stimulus to each well (except for unstimulated controls).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
4. Detection:
-
Centrifuge the plate briefly to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new assay plate.
-
Add the detection reagents for the analyte of interest (e.g., TNF-α ELISA reagents).
-
Incubate as per the manufacturer's instructions.
5. Data Acquisition and Analysis:
-
Read the plate on a compatible microplate reader (e.g., measuring absorbance or fluorescence).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine IC50 values for active compounds.
Mandatory Visualizations
Diagram 1: High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of this compound.
Diagram 2: Potential Signaling Pathway for CBN-7-oic acid
Caption: A potential signaling pathway for the anti-inflammatory effects of CBN-7-oic acid.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration for screening this compound?
A typical starting concentration for a primary screen is in the range of 10-20 µM. However, this may need to be optimized based on the specific assay and the expected potency of the compound.
Q2: How can I be sure my compound is stable in the assay buffer?
It is advisable to perform a stability study. Incubate this compound in the assay buffer for the duration of the experiment, and then analyze the sample using a sensitive analytical method like LC-MS to check for degradation or decarboxylation.
Q3: What are the primary biological targets for this compound?
While research is ongoing, potential targets include cannabinoid receptors (CB1 and CB2) and pathways involved in inflammation, such as cyclooxygenase (COX) enzymes and the release of pro-inflammatory cytokines.[2][3][4]
Q4: My results show high background noise. What can I do?
High background can be due to several factors, including the assay reagents, the microplate type, or the detection instrument. Consider using a different plate color (e.g., white plates for luminescence, black plates for fluorescence) or adding a blocking agent to your buffer.
Q5: How do I differentiate between a true hit and a false positive?
A tiered approach is recommended. True hits should be active in a confirmatory dose-response assay, show a clear structure-activity relationship with related analogs, and be inactive in a counterscreen that lacks the biological target.
Q6: Can I use HPLC-based methods for high-throughput screening?
While traditional HPLC has a low throughput, modern ultra-high-performance liquid chromatography (UHPLC) systems coupled with mass spectrometry can significantly increase speed, with analysis times as low as a few minutes per sample.[5] These are often used for hit confirmation and characterization rather than primary screening of large libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. Current and Potential Use of Biologically Active Compounds Derived from Cannabis sativa L. in the Treatment of Selected Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Quantitation of Cannabinoids by Liquid Chromatography Triple-Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming co-elution issues in chromatographic analysis of Cannabinol-7-oic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues during the chromatographic analysis of Cannabinol-7-oic acid (CBN-7-oic acid).
Troubleshooting Guide: Resolving Co-elution with this compound
Co-elution in chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks that are difficult to quantify accurately. Due to the structural similarities among cannabinoids and their metabolites, co-elution is a common challenge. This compound, a metabolite of both cannabinol (CBN) and Δ⁹-tetrahydrocannabinol (Δ⁹-THC), is particularly susceptible to co-elution with other acidic cannabinoids and related compounds.
Common Co-eluting Interferences
Based on its acidic nature and origin as a metabolite, potential co-eluting compounds with CBN-7-oic acid may include:
-
Other acidic cannabinoid metabolites: such as 11-nor-9-carboxy-THC (THC-COOH) and its isomers, which are major metabolites of THC.
-
Isomers of CBN-7-oic acid: if present in the sample.
-
Other minor acidic cannabinoids: present in the cannabis sample.
-
Matrix components: from complex biological samples like plasma, urine, or tissue extracts.
Strategies for Overcoming Co-elution
Successful separation of CBN-7-oic acid can be achieved by systematically optimizing chromatographic parameters. The following table summarizes key parameters and their effects on resolution.
| Parameter | Recommended Change | Expected Outcome | Potential Drawbacks |
| Stationary Phase | Switch to a different column chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a different C18 phase with alternative bonding). | Alters selectivity due to different interaction mechanisms (π-π interactions, shape selectivity). | May require significant method redevelopment. |
| Mobile Phase pH | Decrease the pH of the aqueous mobile phase (e.g., using 0.1% formic acid). | Increases the retention of acidic cannabinoids by suppressing their ionization, which can improve separation from less acidic or neutral compounds.[1][2][3][4] | Very low pH can damage some silica-based columns. |
| Organic Modifier | Change the organic solvent (e.g., from acetonitrile to methanol or a mixture of both). | Can significantly alter selectivity as acetonitrile and methanol have different solvating properties. A 50:50 blend of acetonitrile and methanol can provide unique selectivity.[5][6] | May affect elution strength and require gradient re-optimization. |
| Mobile Phase Additive | Add ammonium formate to the mobile phase. | Can improve peak shape and alter the retention of acidic cannabinoids relative to neutral ones.[5][6] | Ionic strength changes throughout the gradient, which might affect reproducibility if not carefully controlled. |
| Gradient Profile | Decrease the initial percentage of the organic solvent and/or use a shallower gradient. | Increases retention times and provides more opportunity for separation between closely eluting peaks. | Increases analysis time. |
| Temperature | Increase the column temperature. | Can improve peak efficiency (narrower peaks) and may alter selectivity. | May not be effective for all co-eluting pairs and can affect column longevity. |
| Detection Method | Use tandem mass spectrometry (MS/MS). | Provides high selectivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even with chromatographic co-elution.[7] | Requires more expensive instrumentation and expertise. |
Frequently Asked Questions (FAQs)
Q1: I am seeing a broad, asymmetric peak for this compound. What could be the cause?
A1: Poor peak shape for acidic analytes like CBN-7-oic acid is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., with 0.1% formic acid) to keep the carboxylic acid group protonated. This minimizes tailing caused by interactions with residual silanols on the column.[1][2]
-
Column Condition: The column may be degrading or contaminated. Try flushing the column or replacing it with a new one.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
Q2: My this compound peak is co-eluting with another, larger peak in my sample. How can I confirm the identity of the co-eluting compound?
A2: If you have access to a mass spectrometer, this is the most effective tool.
-
LC-MS/MS Analysis: By analyzing the mass-to-charge ratio (m/z) of the ions at the retention time of the peak, you can identify the molecular weights of the co-eluting compounds. Tandem MS (MS/MS) can provide fragmentation patterns that act as a "fingerprint" for specific molecules, confirming their identity.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the co-eluting compound and narrow down the possibilities.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: While GC can be used for cannabinoid analysis, it is generally not recommended for acidic cannabinoids like CBN-7-oic acid without a derivatization step. The high temperatures used in the GC inlet can cause decarboxylation of the acidic group, leading to inaccurate quantification.[8] If GC is the only option, a derivatization step (e.g., silylation) is necessary to make the analyte more volatile and thermally stable.[9]
Q4: What type of HPLC column is best for separating acidic cannabinoids?
A4: A C18 column is the most common and a good starting point for reversed-phase separation of cannabinoids.[8][10] However, due to the subtle structural differences between cannabinoid acids, a standard C18 may not always provide adequate resolution. If you encounter co-elution, consider columns with different selectivities, such as:
-
Phenyl-Hexyl or Biphenyl phases: These offer π-π interactions which can be beneficial for separating aromatic compounds like cannabinoids.
-
Embedded polar group (e.g., amide) phases: These can provide alternative selectivity for polar and acidic compounds.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a starting point for the analysis of this compound and can be optimized to resolve co-elution issues.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 2.6 µm, 150 x 4.6 mm (or similar).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 70% A
-
2-15 min: Ramp to 30% A
-
15-17 min: Hold at 30% A
-
17.1-20 min: Return to 70% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm for acidic cannabinoids and 280 nm for neutral cannabinoids.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly selective and sensitive, making it ideal for complex matrices and for resolving co-eluting compounds.
-
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (similar to HPLC-UV, but can be faster with UPLC):
-
Column: C18, 1.7 µm, 50 x 2.1 mm (or similar).
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-5 min: Ramp to 5% A
-
5-6 min: Hold at 5% A
-
6.1-8 min: Return to 95% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for CBN-7-oic acid and other target analytes need to be determined by infusing a standard of the compound. For CBN-7-oic acid (exact mass will vary), a hypothetical transition might be m/z [M-H]⁻ → fragment ion.
-
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
References
- 1. um.edu.mt [um.edu.mt]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 10. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Minimizing Degradation of Cannabinol-7-oic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Cannabinol-7-oic acid (CBN-7-oic acid) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during sample preparation?
A1: The primary factors leading to the degradation of acidic cannabinoids like CBN-7-oic acid are exposure to heat, light (especially UV), oxygen, and unfavorable pH conditions.[1][2][3][4] These factors can induce decarboxylation (loss of the carboxylic acid group), oxidation, and isomerization, altering the chemical structure and compromising the integrity of the sample.
Q2: How does temperature affect the stability of CBN-7-oic acid?
A2: Elevated temperatures accelerate the degradation of acidic cannabinoids.[1][3] The most common degradation pathway induced by heat is decarboxylation, which converts the acidic cannabinoid into its neutral counterpart. For instance, tetrahydrocannabinolic acid (THCA) readily converts to tetrahydrocannabinol (THC) upon heating.[5] It is crucial to keep samples and extracts cool throughout the preparation process.
Q3: What is the impact of light exposure on CBN-7-oic acid?
A3: Exposure to light, particularly UV light, is a significant factor in the degradation of cannabinoids.[1][4][6] Light can promote oxidation and other photochemical reactions, leading to the formation of various degradation products. For example, THC is known to degrade into cannabinol (CBN) upon exposure to light.[1] To mitigate this, always work with samples in a light-protected environment and use amber or opaque containers for storage.
Q4: How does pH influence the stability of CBN-7-oic acid?
A4: Acidic or basic environments can catalyze the degradation of cannabinoids.[1][7] For cannabidiol (CBD), acidic conditions can cause cyclization to form THC.[7][8][9] While specific data for CBN-7-oic acid is limited, it is advisable to maintain a neutral or slightly acidic pH (around 4-6) during extraction and storage to enhance stability.[7]
Q5: What are the best practices for storing samples containing CBN-7-oic acid?
A5: For optimal stability, samples should be stored at low temperatures (≤ -20°C), protected from light, and in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.[2][10] Use amber glass vials with airtight seals to minimize exposure to light and air.
Troubleshooting Guides
Issue 1: Low recovery of CBN-7-oic acid after extraction.
| Possible Cause | Troubleshooting Step |
| Degradation due to heat | Use non-thermal extraction methods like cold ethanol or supercritical CO2 extraction.[5] Ensure all solvents and equipment are pre-chilled. Avoid any heating steps during the process. |
| Oxidation | De-gas solvents before use. Perform extractions under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid to the extraction solvent, but verify compatibility with your analytical method.[10] |
| Inappropriate solvent polarity | Cannabinoids are lipophilic.[11] Ensure the extraction solvent has appropriate polarity. Ethanol is often a good choice for extracting acidic cannabinoids.[12][13] |
| Incomplete extraction | Increase the solvent-to-sample ratio. Increase the extraction time or the number of extraction cycles. Ensure proper homogenization of the sample matrix. |
Issue 2: Appearance of unknown peaks in chromatograms.
| Possible Cause | Troubleshooting Step |
| Degradation during analysis | If using GC-MS, be aware that high inlet temperatures can cause on-column decarboxylation of acidic cannabinoids.[14] Consider derivatization before GC analysis or use a less thermally demanding technique like HPLC or UHPLC.[15] For HPLC, ensure the mobile phase is compatible and does not promote degradation. |
| Light-induced degradation | Protect samples from light during all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light.[4][6] |
| pH-mediated degradation | Buffer your samples and solvents to a stable pH range (ideally pH 4-6).[7] |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. Run a blank sample to identify any background contamination. |
Quantitative Data Summary
Table 1: Stability of Cannabinoids Under Different Storage Conditions
| Cannabinoid | Condition | Duration | Stability | Reference |
| Mixed Acidic & Neutral Cannabinoids | Room Temperature (25°C) in various diluents | 30 days | Some degradation observed for certain compounds. | [10] |
| Mixed Acidic & Neutral Cannabinoids | Refrigerated (4°C) in various diluents | 30 days | Generally stable. | [10] |
| Mixed Acidic & Neutral Cannabinoids | Frozen (-20°C) in various diluents | 30 days | Highly stable. | [10] |
| THC | Exposure to light | Up to 2 years | Significant degradation. | [6] |
| THC | Exposure to air (oxidation) | Up to 2 years | Significant degradation. | [6] |
| CBD | Acidic pH (≤4) at room temperature | Up to 15 months | Conversion to THC observed. | [8][9] |
Experimental Protocols
Protocol 1: Cold Ethanol Extraction of CBN-7-oic Acid from Plant Material
-
Sample Preparation: Freeze-dry the cannabis material to remove moisture. Grind the dried material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place the powdered material in a pre-chilled glass beaker.
-
Add cold (-20°C) ethanol (96% or higher purity) at a 10:1 solvent-to-sample ratio (v/w).
-
Stir the mixture gently on a magnetic stirrer in a cold room or ice bath for 30-60 minutes.
-
-
Filtration:
-
Filter the mixture through a Büchner funnel with a filter paper to separate the plant material from the ethanol extract.
-
Wash the plant material with a small amount of cold ethanol to ensure maximum recovery.
-
-
Solvent Removal:
-
Remove the ethanol using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <40°C) to minimize thermal degradation.
-
-
Storage: Store the final extract in an amber vial at -20°C under an inert atmosphere.
Protocol 2: Analysis of CBN-7-oic Acid using HPLC-UV
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-15 min: 70-95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95-70% B
-
21-25 min: Hold at 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at approximately 228 nm and 275 nm (optimal wavelength may need to be determined).
-
Sample Preparation: Dilute the extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Create a calibration curve using a certified reference standard of this compound.
Visualizations
Caption: A recommended experimental workflow for sample preparation of this compound.
Caption: Potential degradation pathways for this compound during sample preparation.
Caption: A troubleshooting flowchart for addressing low recovery of this compound.
References
- 1. broughton-group.com [broughton-group.com]
- 2. mediabros.store [mediabros.store]
- 3. Understanding Temperature Impact on THC Degradation [planacan.io]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of nano-emulsified cannabidiol in acidic foods and beverages | RTI [rti.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Extraction of Cannabinoids from Female Inflorescences of Hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
Enhancing the sensitivity of Cannabinol-7-oic acid detection methods
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the sensitivity of Cannabinol-7-oic acid (CBN-7-oic acid) detection methods. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting CBN-7-oic acid?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method for the quantification of CBN-7-oic acid and other cannabinoid metabolites in various biological matrices.[1][2][3] This technique offers high selectivity by separating the analyte from matrix components and provides specific detection based on its mass-to-charge ratio and fragmentation pattern. For even lower detection limits, gas chromatography-mass spectrometry (GC-MS) can be employed, though it requires a derivatization step to improve the volatility and thermal stability of the acidic analyte.[2][4]
Q2: I am observing poor peak shape (tailing or fronting) for my CBN-7-oic acid peak in LC-MS. What are the common causes and solutions?
A2: Poor peak shape for acidic cannabinoids like CBN-7-oic acid is a common issue.
-
Peak Tailing is often caused by secondary interactions between the acidic analyte and the stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep the carboxylic acid group of CBN-7-oic acid in a consistent protonation state. Adding a small amount of a weak acid like formic acid to the mobile phase is a common practice.
-
Ionic Strength: Increasing the ionic strength of the mobile phase by adding a salt like ammonium formate can help to mask residual silanol groups on the silica-based columns, reducing tailing.
-
Column Choice: Employing a column with end-capping or using a phenyl-hexyl or embedded polar group (EPG) stationary phase can reduce secondary interactions.
-
-
Peak Fronting can be an indication of column overload. Try diluting your sample or reducing the injection volume.
Q3: My signal for CBN-7-oic acid is low and inconsistent. What could be the problem?
A3: Low and inconsistent signals can stem from several factors:
-
Ion Suppression: The sample matrix can significantly suppress the ionization of CBN-7-oic acid in the mass spectrometer source. Improve your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are highly effective.
-
Analyte Stability: Cannabinoid acids can be unstable and prone to decarboxylation (loss of the carboxylic acid group) when exposed to heat or certain pH conditions.[5] Ensure your sample preparation and analysis are performed under conditions that minimize degradation. It is recommended to store standards and samples at low temperatures and protected from light.[6][7]
-
MS Parameters: Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) for CBN-7-oic acid. Acidic cannabinoids often show better sensitivity in negative ionization mode.
Q4: Can I use an ELISA kit to screen for CBN-7-oic acid?
A4: While ELISA kits are available for general cannabinoid screening, their cross-reactivity with specific metabolites like CBN-7-oic acid can be variable and often low. These kits are typically designed to detect more abundant metabolites like THC-COOH. A positive result from an ELISA screen should always be confirmed by a more specific method like LC-MS/MS or GC-MS.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Noise | Contaminated solvents, mobile phase additives, or LC system components. | Use high-purity LC-MS grade solvents and additives. Flush the LC system and column thoroughly. Check for leaks. |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase gradient and composition. A slower gradient or a mobile phase with a different organic modifier (e.g., methanol instead of acetonitrile) may improve resolution. |
| Carryover | Adsorption of the analyte to the injector, column, or other system components. | Use a stronger needle wash solution. Inject a blank solvent after a high-concentration sample. Consider using a guard column. |
| Inconsistent Retention Time | Fluctuations in pump pressure, column temperature, or mobile phase composition. | Ensure the LC system is properly equilibrated. Check for leaks in the pump and connections. Use a column oven to maintain a stable temperature. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Peak Intensity | Incomplete derivatization. | Ensure the derivatization reagent is fresh and the reaction conditions (temperature and time) are optimal. The sample must be completely dry before adding the derivatization reagent. |
| Broad or Tailing Peaks | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. Ensure proper column installation. |
| Ghost Peaks | Carryover from a previous injection or contamination in the syringe. | Bake out the column at a high temperature (within the column's limits). Clean the GC inlet and syringe. |
| Multiple Peaks for a Single Analyte | Incomplete derivatization leading to multiple derivatives or degradation of the analyte. | Optimize the derivatization reaction. Check the injector temperature to avoid thermal degradation. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of CBN-7-oic Acid
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (from Urine)
-
Hydrolysis (for conjugated metabolites): To 1 mL of urine, add a suitable internal standard (e.g., CBN-7-oic acid-d3) and 0.5 mL of 1 M NaOH. Incubate at 60°C for 20 minutes to hydrolyze glucuronide conjugates. Cool the sample and neutralize with 0.5 mL of 1 M HCl.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed and neutralized urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusing a standard of CBN-7-oic acid. A predicted transition would be based on the loss of CO2 (44 Da) from the deprotonated molecule. |
Detailed Methodology for GC-MS Analysis of CBN-7-oic Acid
1. Sample Preparation (from Urine)
-
Follow the same hydrolysis and SPE steps as described for the LC-MS/MS protocol.
2. Derivatization
-
Evaporate the SPE eluate to complete dryness.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
3. GC-MS Parameters
| Parameter | Typical Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, ramp to 300°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-550 amu |
Visualizations
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. restek.com [restek.com]
- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature [mdpi.com]
- 7. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cross-Reactivity in Immunoassays for Cannabinoid Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cross-reactivity in immunoassays for cannabinoid metabolites.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity in the context of cannabinoid detection?
A1: Immunoassay cross-reactivity occurs when an antibody designed to detect a specific cannabinoid, such as delta-9-tetrahydrocannabinol (Δ⁹-THC) or its primary metabolite, 11-nor-9-carboxy-THC (THC-COOH), also binds to other structurally similar molecules.[1] This can lead to inaccurate quantification and false-positive results. In cannabinoid analysis, this is a significant issue due to the large number of structurally related cannabinoids, including isomers, metabolites, and synthetic analogs.[1][2]
Q2: Which cannabinoids and metabolites are commonly known to cross-react with assays targeting Δ⁹-THC or its metabolites?
A2: Several cannabinoids and their metabolites have been shown to cross-react with immunoassays targeting Δ⁹-THC or THC-COOH. The degree of cross-reactivity can vary significantly between different immunoassays.[1][3] Common cross-reactants include:
-
Isomers of THC: Delta-8-THC (Δ⁸-THC) and its metabolite, Δ⁸-THC-COOH, often show significant cross-reactivity.[1][4][5]
-
Metabolites of Δ⁹-THC: 11-hydroxy-THC (11-OH-THC) can exhibit high cross-reactivity.[1]
-
Other Cannabinoids: Cannabinol (CBN) has also been shown to cross-react with some THC immunoassays.[1][6]
-
Synthetic Cannabinoids: Some synthetic cannabinoids with structural similarities to THC may cross-react with certain assays.[1][7]
Q3: What are the primary causes of high background noise or false-positive results in my cannabinoid immunoassay?
A3: High background or false-positive results can obscure true signals and reduce assay sensitivity. Common causes include:
-
Insufficient Blocking: Unoccupied sites on the microplate well can bind the primary or secondary antibody, leading to non-specific signals.[1]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[1]
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies, contributing to background noise.[1]
-
Matrix Effects: Components in the sample matrix (e.g., urine, blood) can interfere with antibody-antigen binding.[1]
-
Presence of Cross-Reacting Molecules: As discussed in Q2, the presence of other structurally similar cannabinoids can lead to false-positive signals.
Troubleshooting Guides
Issue 1: My assay shows a positive result, but confirmatory analysis (e.g., LC-MS/MS) is negative.
This discrepancy often points to cross-reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immunoassay and confirmatory analysis discrepancies.
Recommended Actions:
-
Review Cross-Reactivity Data: Consult the manufacturer's data sheet for your immunoassay kit and published literature to identify known cross-reactants.
-
Analyze for Suspected Compounds: If possible, use a confirmatory method to analyze the sample for the presence of suspected cross-reacting cannabinoids.
-
Perform a Competitive Cross-Reactivity Assay: Test the ability of suspected cross-reacting compounds to inhibit the binding of the target analyte in your assay (see Experimental Protocol 1).
Issue 2: My assay has high background and low sensitivity.
These issues can be caused by several factors related to the assay protocol.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ovid.com [ovid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cannabinol-7-oic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of cannabinoid metabolites is critical for pharmacokinetic studies, drug efficacy evaluation, and regulatory compliance. Cannabinol-7-oic acid (CBN-C7-oic acid), a metabolite of cannabinol (CBN), is no exception. This guide provides a comparative overview of the principal analytical methods for the quantification of acidic cannabinoids like CBN-C7-oic acid, with a focus on method validation, data presentation, and experimental protocols.
The two most prevalent and robust analytical techniques for cannabinoid analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] While both offer high sensitivity and selectivity, they possess distinct advantages and disadvantages, particularly concerning the analysis of acidic cannabinoids.
Comparison of Analytical Methods
Liquid chromatography is a popular choice for cannabinoid analysis as it allows for the determination of cannabinoids in their neutral and acidic forms without the need for derivatization.[3][4] High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are frequently coupled with detectors like Diode-Array Detection (DAD) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[3][4]
Gas chromatography (GC) has historically been a preferred method for cannabinoid analysis.[3][4] However, a significant drawback is the requirement for chemical derivatization to prevent the decarboxylation of acidic cannabinoids at the high temperatures used in GC analysis.[3][4]
Below is a comparative summary of LC-MS/MS and GC-MS for the quantification of cannabinoid acids.
| Parameter | LC-MS/MS | GC-MS |
| Derivatization | Not required, allowing for direct analysis of acidic and neutral forms.[1][2] | Required for acidic cannabinoids to prevent thermal decarboxylation.[1][2] |
| Sample Throughput | Generally higher due to the absence of a derivatization step. | Can be lower due to the additional derivatization step. |
| Sensitivity | High, often reaching low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) levels.[5][6] | High, with reported limits of detection in the low ng/mL range.[7] |
| Selectivity | Excellent, especially with tandem mass spectrometry (MS/MS), which minimizes matrix interference.[5] | Very good, with the mass spectrometer providing high specificity.[8] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components.[5] | Generally less prone to matrix effects compared to LC-MS/MS. |
| Cost | Instrumentation and maintenance can be more expensive. | Instrumentation is generally more affordable. |
| Typical Analytes | Broad range including acidic precursors (e.g., THCA, CBDA) and their neutral counterparts.[5] | Primarily neutral cannabinoids unless derivatization is performed. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for LC-MS/MS and GC-MS based on established methods for cannabinoid analysis.
This protocol is a generalized procedure based on common practices for the analysis of cannabinoids in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an Oasis Prime HLB 30 mg 96-well plate with 1 mL of methanol followed by 1 mL of water.
-
Add 100 µL of the sample (e.g., plasma, urine) to the wells, followed by 200 µL of an internal standard solution.
-
Wash the wells with 1 mL of 25% methanol in water, followed by 1 mL of 5% methanol in water.
-
Elute the cannabinoids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography
-
Column: A C18 column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is often employed.[4]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for acidic cannabinoids.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[6]
This protocol outlines a general procedure for GC-MS analysis, including the critical derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of sample, add an appropriate internal standard.
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Vortex and centrifuge the sample to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
2. Derivatization (Silylation)
-
To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS).[9]
-
Heat the mixture at 60-70°C for 20-30 minutes to facilitate the reaction.
-
Cool the sample to room temperature before injection.
3. Gas Chromatography
-
Column: A low-polarity capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane column (e.g., DB-5ms), is commonly used.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C) to ensure the elution of all cannabinoids.[1]
4. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for the derivatized analyte and internal standard, enhancing sensitivity and selectivity.[8]
Method Validation Data
The validation of an analytical method ensures its reliability for its intended purpose. The following tables summarize typical validation parameters and acceptable ranges for LC-MS/MS and GC-MS methods for cannabinoid quantification.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.99[5] | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.4 - 1.0 ng/mL[6] | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy (% Bias) | -15% to +15% of the nominal concentration[6] | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15%[5] | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85% - 115%[10] | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure it does not compromise accuracy and precision. | Within acceptable limits (e.g., 85-115%) |
Table 2: GC-MS Method Validation Parameters
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.99[11] | r² ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL[7] | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[7] | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ± 15% of the nominal concentration | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 70%[11] | Consistent and reproducible |
Visualization of Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for cannabinoid quantification.
Caption: A typical workflow for analytical method validation.
References
- 1. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. um.edu.mt [um.edu.mt]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Reactivity of Cannabinol Metabolites in THC-COOH Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of cannabinol (CBN) and its metabolites in immunoassays designed to detect 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), the primary urinary metabolite of THC. Understanding the potential for cross-reactivity is crucial for the accurate interpretation of cannabinoid screening results in research and clinical settings. While specific experimental data on the cross-reactivity of Cannabinol-7-oic acid is not currently available in published literature, this guide summarizes the existing data for its parent compound, CBN, to inform on potential interferences.
Comparative Analysis of Cannabinol Cross-Reactivity
The following table summarizes the quantitative cross-reactivity of Cannabinol (CBN) in two commercial THC-COOH immunoassays. It is important to note that no peer-reviewed experimental data on the cross-reactivity of this compound in these or other THC-COOH immunoassays has been identified.
| Immunoassay | Target Analyte | Cross-Reactant | Required Concentration for Positive Result (Relative to THC-COOH) | Reference |
| EMIT II Plus | 11-nor-9-carboxy-THC (THC-COOH) | Cannabinol (CBN) | Approximately 5-fold more CBN than THC-COOH | [1] |
| Microgenics MultiGent | 11-nor-9-carboxy-THC (THC-COOH) | Cannabinol (CBN) | Approximately 20-fold more CBN than THC-COOH | [1] |
Note: The data indicates that while CBN does cross-react with these THC-COOH immunoassays, a significantly higher concentration of CBN is required to produce a positive result compared to the target analyte, THC-COOH.
Experimental Protocols
The data presented in this guide is based on published studies employing specific immunoassay methodologies. Below are generalized experimental protocols derived from the principles of these assays.
Homogeneous Enzyme Immunoassay (e.g., EMIT II Plus)
This type of assay is based on the competition between a drug-labeled enzyme and the drug in the sample for a limited number of antibody binding sites.
Principle:
-
Antibody Binding: The assay contains antibodies specific to THC-COOH.
-
Enzyme-Labeled Drug: A known quantity of THC-COOH is labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase).
-
Competition: The patient sample is mixed with the antibody and the enzyme-labeled THC-COOH. If THC-COOH is present in the sample, it will compete with the enzyme-labeled THC-COOH for binding to the antibody.
-
Enzyme Activity: The binding of the antibody to the enzyme-labeled THC-COOH reduces the enzyme's activity. Therefore, the presence of THC-COOH in the sample results in less antibody binding to the enzyme-labeled drug, leading to higher enzyme activity.
-
Detection: The enzyme's activity is measured by monitoring the rate of conversion of a substrate to a product, which can be detected spectrophotometrically. A higher enzyme activity corresponds to a positive result for THC-COOH.
Cloned Enzyme Donor Immunoassay (e.g., Microgenics MultiGent)
This immunoassay technology also relies on competition but utilizes genetically engineered enzyme fragments.
Principle:
-
Enzyme Fragments: The assay uses two inactive fragments of the enzyme β-galactosidase.
-
Drug-Conjugated Fragment: One of the enzyme fragments is conjugated to a THC-COOH analog.
-
Antibody Competition: In the absence of THC-COOH in the sample, the antibody binds to the drug-conjugated enzyme fragment, preventing its reassociation with the other fragment.
-
Enzyme Reconstitution: If THC-COOH is present in the sample, it binds to the antibody, allowing the two inactive enzyme fragments to reassociate and form an active enzyme.
-
Signal Generation: The active enzyme then acts on a substrate to produce a detectable signal, indicating a positive result.
Visualizing Immunoassay Cross-Reactivity
The following diagrams illustrate the principle of a competitive immunoassay and the structural similarities that can lead to cross-reactivity.
References
A Comparative Analysis of Cannabinol-7-oic Acid and its Parent Compound Cannabinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Cannabinol-7-oic acid (CBN-C7) and its parent compound, cannabinol (CBN). The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their chemical properties, biological activities, and the experimental methodologies used for their study.
Introduction
Cannabinol (CBN) is a phytocannabinoid found in the cannabis plant, primarily formed as a degradation product of tetrahydrocannabinol (THC)[1]. While less psychoactive than THC, CBN has garnered interest for its potential therapeutic effects, including sedative and anti-inflammatory properties. Upon administration, CBN is metabolized in the body, with one of its key metabolites being this compound (CBN-C7)[2][3]. This acidic metabolite is formed through the oxidation of the C-7 methyl group of CBN and is primarily excreted in the feces[2][3]. Understanding the distinct properties of CBN-C7 in comparison to its parent compound is crucial for elucidating the overall pharmacological profile of CBN and for the development of novel cannabinoid-based therapeutics.
Chemical Structure and Physicochemical Properties
CBN and CBN-C7 share a similar core dibenzopyran structure, with the key difference being the functional group at the C-7 position. In CBN, this is a methyl group, whereas in CBN-C7, it is a carboxylic acid group. This structural change significantly impacts the physicochemical properties of the molecule.
Table 1: Physicochemical Properties of Cannabinol (CBN) and this compound (CBN-C7)
| Property | Cannabinol (CBN) | This compound (CBN-C7) |
| Molecular Formula | C21H26O2[1] | C21H24O4[2] |
| Molecular Weight | 310.43 g/mol [1] | 340.41 g/mol [2] |
| LogP (Predicted) | ~5.3 | ~4.5 |
| pKa (Predicted) | ~10.1 | ~4.8 |
Note: Predicted values are based on computational models and may vary from experimental values.
The addition of the carboxylic acid moiety in CBN-C7 increases its polarity and acidity compared to CBN, as reflected in the lower predicted LogP and pKa values. This alteration is expected to influence its solubility, membrane permeability, and protein binding characteristics.
Pharmacokinetics
The pharmacokinetic profiles of CBN and its metabolite CBN-C7 are not as extensively studied as those of THC and CBD. However, based on available data and analogies with other cannabinoids, we can infer some key differences.
Table 2: Comparative Pharmacokinetics of Cannabinol (CBN) and this compound (CBN-C7)
| Parameter | Cannabinol (CBN) | This compound (CBN-C7) |
| Absorption | Variable; low oral bioavailability due to first-pass metabolism. | Likely formed as a metabolite rather than being directly absorbed. |
| Distribution | Lipophilic, distributes into fatty tissues. | Expected to be less lipophilic and may have different tissue distribution. |
| Metabolism | Metabolized by cytochrome P450 enzymes to hydroxylated and carboxylated metabolites, including 7-OH-CBN and CBN-C7. | A terminal metabolite, likely undergoes further conjugation (e.g., glucuronidation) prior to excretion. |
| Excretion | Primarily through feces. | Primarily through feces[2][3]. |
| Half-life | Relatively short, but can be prolonged due to redistribution from fat. | Likely has a longer elimination half-life than CBN, similar to other cannabinoid acid metabolites. |
The conversion of CBN to CBN-C7 is a critical step in its elimination from the body. The increased polarity of CBN-C7 facilitates its excretion.
Pharmacodynamics and Receptor Binding
The primary pharmacological targets of many cannabinoids are the cannabinoid receptors CB1 and CB2. The introduction of a carboxylic acid group can significantly alter the receptor binding affinity and efficacy of a cannabinoid.
Table 3: Receptor Binding Affinities (Ki) of Cannabinol (CBN) and Inferred Activity of this compound (CBN-C7)
| Receptor | Cannabinol (CBN) | This compound (CBN-C7) |
| CB1 Receptor | 211.2 nM | Likely very low affinity. |
| CB2 Receptor | 126.4 nM | Unknown, but potentially some affinity. |
Note: Data for CBN-C7 is largely inferred from studies on other acidic cannabinoids like THC-COOH and CBD-COOH, which generally show significantly reduced affinity for CB1 and CB2 receptors compared to their parent compounds.
Experimental Protocols
Synthesis of Cannabinol (CBN)
A common method for the synthesis of CBN involves the dehydrogenation of THC. Alternatively, it can be synthesized from CBD. A general protocol is as follows:
-
Starting Material: High-purity cannabidiol (CBD).
-
Reaction: Dissolve CBD in a suitable solvent (e.g., toluene).
-
Cyclization and Aromatization: Add a catalyst, such as iodine or p-toluenesulfonic acid, and reflux the mixture. The reaction converts CBD to THC, which is then aromatized to CBN.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield pure CBN[6].
Inferred Synthesis of this compound (CBN-C7)
A specific protocol for the synthesis of CBN-C7 is not widely published. However, a plausible route can be inferred from the synthesis of CBD-7-oic acid[7][8]:
-
Starting Material: Cannabinol (CBN).
-
Protection of Phenolic Hydroxyl: The phenolic hydroxyl group of CBN is protected to prevent unwanted side reactions.
-
Oxidation of the 7-Methyl Group: The methyl group at the C-7 position is oxidized to a carboxylic acid. This is typically a multi-step process involving an initial hydroxylation to 7-hydroxy-CBN, followed by further oxidation to the carboxylic acid. Oxidizing agents such as potassium permanganate or Jones reagent could potentially be used.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed.
-
Purification: The final product is purified using chromatographic methods.
Receptor Binding Assay
A standard experimental protocol to determine the binding affinity of cannabinoids to CB1 and CB2 receptors is a competitive radioligand binding assay:
-
Materials: Cell membranes expressing human CB1 or CB2 receptors, a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and the test compounds (CBN and CBN-C7).
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation[4].
Visualizations
Biosynthesis and Metabolism of Cannabinol
Caption: Biosynthetic and metabolic pathway of Cannabinol.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound represents a significant metabolite of cannabinol, with distinct physicochemical properties that likely alter its pharmacokinetic and pharmacodynamic profile compared to its parent compound. The addition of a carboxylic acid group increases polarity, which is expected to decrease its ability to cross the blood-brain barrier and reduce its affinity for the CB1 receptor. While direct experimental data for CBN-C7 remains limited, insights from related cannabinoid acids suggest that it may possess unique biological activities independent of classical cannabinoid receptor agonism. Further research, including the development of robust synthetic routes and comprehensive pharmacological characterization, is essential to fully understand the contribution of CBN-C7 to the overall effects of CBN and to explore its potential as a therapeutic agent in its own right. This guide provides a foundational framework to inform and direct future investigations in this promising area of cannabinoid research.
References
- 1. Cannabinol | C21H26O2 | CID 2543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
Biological activity of Cannabinol-7-oic acid versus other cannabinoid acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of several key cannabinoid acids, with a primary focus on their anti-inflammatory properties. While the objective was to draw a direct comparison between Cannabinol-7-oic acid (CBN-7-oic acid) and other prominent cannabinoid acids such as Cannabidiolic acid (CBDA), Cannabigerolic acid (CBGA), and Tetrahydrocannabinolic acid (THCA), a comprehensive literature search reveals a significant gap in the scientific knowledge regarding the specific biological activities of CBN-7-oic acid. It is primarily identified as a metabolite of cannabinol (CBN), and further research is required to elucidate its pharmacological profile.
This comparison, therefore, focuses on the available experimental data for CBDA, CBGA, and THCA, providing a valuable resource for researchers in the field of cannabinoid pharmacology and drug discovery.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory activities of CBDA, CBGA, and THCA. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.
| Cannabinoid Acid | Target/Assay | Activity Metric | Reported Value(s) | Reference(s) |
| CBDA | Cyclooxygenase-2 (COX-2) Inhibition | IC50 | ~2 µM | [1][2][3] |
| Cyclooxygenase-1 (COX-1) Inhibition | IC50 | ~20 µM | [3] | |
| TNF-α Inhibition | - | Dose-dependent decrease | [4][5] | |
| IL-6 Inhibition | - | Dose-dependent decrease | [6] | |
| PPARγ Activation | - | Agonist activity | [7] | |
| CBGA | Cyclooxygenase-1 (COX-1) Inhibition | % Inhibition | >30% at 62.5 µM | [8] |
| Cyclooxygenase-2 (COX-2) Inhibition | % Inhibition | >30% at 62.5 µM | [8] | |
| Prostaglandin Production Inhibition | % Inhibition | <10% | [8] | |
| TNF-α Inhibition | - | Activity suggested | [5] | |
| PPARγ Activation | - | Dual agonist profile | [7] | |
| Store-Operated Calcium Entry (SOCE) Inhibition | - | High potency | [9] | |
| THCA | Cyclooxygenase-2 (COX-2) Inhibition | IC50 | >100 µM | [1][2] |
| TNF-α Inhibition | - | Downregulation of expression | [10] | |
| IL-6 Inhibition | - | Downregulation of expression | [10] | |
| PPARγ Activation | - | Agonist activity | [11] | |
| CB1 Receptor Binding | - | Orthosteric agonist and positive allosteric modulator | [11] |
Note: IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency. The symbol "-" indicates that while activity has been reported, specific quantitative metrics like IC50 were not available in the cited literature.
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed in the literature, the following diagrams are provided.
Caption: Anti-inflammatory signaling pathways of cannabinoid acids.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the individual research laboratories, the following section outlines the general methodologies employed in the studies cited.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), macrophage-like cell lines (e.g., RAW 264.7), or human colon epithelial cells (e.g., HCT116) are commonly used.
-
Inflammatory Stimulus: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS).[4][6]
-
Cannabinoid Treatment: Cells are then treated with varying concentrations of the cannabinoid acids (e.g., CBDA, CBGA, THCA) for a specified duration.
2. Cyclooxygenase (COX) Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins.
-
Methodology: The assay can be performed using purified enzymes or in a cell-based model. The production of prostaglandins (e.g., PGE2) is quantified, often using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][3][12] The IC50 value is then calculated to determine the potency of inhibition.
3. Cytokine Release Assays (e.g., for TNF-α and IL-6):
-
Principle: This assay quantifies the levels of pro-inflammatory cytokines released by immune cells in response to an inflammatory stimulus and the inhibitory effect of the test compounds.
-
Methodology: Cell culture supernatants are collected after treatment. The concentration of specific cytokines, such as TNF-α and IL-6, is measured using ELISA kits.[4][5][6]
4. Gene Expression Analysis:
-
Principle: This method assesses the effect of cannabinoid acids on the expression of genes involved in the inflammatory response.
-
Methodology: Total RNA is extracted from the treated cells. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is then used to measure the mRNA levels of target genes, such as COX-2, TNF-α, and IL-6.[13][14]
5. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation Assay:
-
Principle: This assay determines if a compound can bind to and activate PPARγ, a nuclear receptor with anti-inflammatory properties.
-
Methodology: A common method is a reporter gene assay. Cells are co-transfected with a plasmid containing the PPARγ gene and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element. An increase in luciferase activity upon treatment with the cannabinoid acid indicates PPARγ activation.[7][11]
Discussion and Future Directions
The available evidence strongly suggests that cannabinoid acids, particularly CBDA, possess significant anti-inflammatory properties, primarily through the inhibition of the COX-2 enzyme and modulation of inflammatory cytokine production. CBGA and THCA also exhibit anti-inflammatory potential, although the mechanisms and potency may differ. The activation of PPARγ appears to be another important pathway through which these compounds exert their effects.
The striking absence of data on the biological activity of this compound highlights a critical area for future research. Investigating the pharmacological profile of this and other cannabinoid metabolites is essential for a complete understanding of the therapeutic potential of cannabis-derived compounds. Direct, head-to-head comparative studies of these acids under standardized experimental conditions are also crucial to establish a definitive hierarchy of their biological activities and to guide future drug development efforts.
References
- 1. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Cannabidiolic Acid as a Selective Cyclooxygenase-2 Inhibitory Component in Cannabis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Evaluation of anti-TNF-α activity of eight major cannabinoids isolated from Cannabis sativa | Semantic Scholar [semanticscholar.org]
- 6. Cannabidiol selectively modulates interleukin (IL)-1β and IL-6 production in toll-like receptor activated human peripheral blood monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acidic Cannabinoids Suppress Proinflammatory Cytokine Release by Blocking Store-operated Calcium Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune Modulation: THCAâs Interaction with Inflammatory Markers - Blog - JointCommerce [app.jointcommerce.com]
- 11. Δ9‐Tetrahydrocannabinolic acid alleviates collagen‐induced arthritis: Role of PPARγ and CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity in Colon Models Is Derived from Δ9-Tetrahydrocannabinolic Acid That Interacts with Additional Compounds in Cannabis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. secure.hawaiianethos.com [secure.hawaiianethos.com]
A Comparative Guide to the In Vitro Anti-Inflammatory Activity of Cannabinol (CBN) and Cannabidiol (CBD)
A Note to Our Audience: Initial research to fulfill this request for a comparative analysis of Cannabinol-7-oic acid (CBN-C7) and Cannabidiol (CBD) revealed a significant gap in the scientific literature. Currently, there is no available data on the in vitro anti-inflammatory activity of this compound. Consequently, this guide has been adapted to compare Cannabidiol (CBD) with its more extensively studied parent compound, Cannabinol (CBN) . This comparison provides valuable insights into the anti-inflammatory potential of these two prominent cannabinoids based on available preclinical data.
Introduction
The therapeutic potential of cannabinoids, the bioactive compounds from the Cannabis sativa plant, has garnered considerable scientific interest. Among the non-psychoactive cannabinoids, Cannabidiol (CBD) is the most extensively studied for its diverse pharmacological effects, including its potent anti-inflammatory properties. Cannabinol (CBN), a less abundant cannabinoid that forms from the degradation of tetrahydrocannabinol (THC), has also demonstrated anti-inflammatory capabilities. This guide offers a detailed comparison of the in vitro anti-inflammatory activities of CBD and CBN, presenting quantitative data, experimental methodologies, and an exploration of their mechanisms of action to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vitro Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of CBD and CBN. It is important to note that the data is compiled from various studies with differing experimental conditions, which should be taken into account when making direct comparisons.
| Inflammatory Marker | Cannabinoid | Cell Line | Stimulant | Concentration | Effect | Reference |
| Nitric Oxide (NO) | CBD | RAW 264.7 | LPS | 1.25 µM | 6.3% Inhibition | [1] |
| RAW 264.7 | LPS | 2.5 µM | 21.5% Inhibition | [1] | ||
| RAW 264.7 | LPS | 5 µM | 27.48% Inhibition | [1] | ||
| CBN | Mouse Peritoneal Macrophages | LPS + IFN-γ | Not specified | Less potent than CBD | [2] | |
| TNF-α | CBD | RAW 264.7 | LPS | 10 µM | Decreased secretion | [3] |
| THP-1 | LPS | 0.1, 1, 10 µM | No significant effect | [4] | ||
| CBN | - | - | - | Data not available | - | |
| IL-1β | CBD | THP-1 | LPS | 0.1, 1, 10 µM | Reduced secretion | [4] |
| CBN | THP-1 | LPS + ATP | 5 µM, 15 µM | Mitigated production of Pro-IL-1β and IL-1β | [5][6] | |
| IL-6 | CBD | RAW 264.7 | LPS | 20 µM | Decreased production | |
| CBN | - | - | - | Data not available | - | |
| NF-κB Pathway | CBD | RAW 264.7 | LPS | 10 µM | Prevented RelA nuclear translocation | [3] |
| CBN | THP-1 | LPS | Low and high doses | Negative effect on NF-κB phosphorylation | [5] | |
| NLRP3 Inflammasome | CBD | Human Monocytes | LPS | 0.1, 1, 10 µM | Inhibited activation | [4] |
| CBN | THP-1 | LPS + ATP | Not specified | Inhibitory impact on assembly | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays used in cannabinoid research.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7, or human monocytic cell lines, like THP-1, are commonly used. Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere. Prior to stimulation, cells are often pre-treated with various concentrations of CBD, CBN, or a vehicle control (e.g., ethanol or DMSO) for a specified period (e.g., 1-2 hours).
Induction of Inflammation
Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at concentrations ranging from 100 ng/mL to 1 µg/mL. In some experimental paradigms, a secondary stimulus, such as ATP, is used to activate the NLRP3 inflammasome.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment and stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant in a 96-well plate.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve.
Cytokine Measurement (ELISA)
-
Cell culture supernatants are collected after the treatment period.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
Western Blot for Signaling Pathway Analysis
-
Following treatment and stimulation, cells are washed with ice-cold PBS and lysed.
-
Protein concentration in the cell lysates is determined using a protein assay (e.g., BCA or Bradford).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins in signaling pathways (e.g., NF-κB, p38 MAPK, JNK).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine the extent of protein phosphorylation.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the in vitro anti-inflammatory effects of cannabinoids.
References
- 1. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrocannabinol inhibition of macrophage nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism by which Cannabidiol (CBD) Suppresses TNF-α Secretion Involves Inappropriate Localization of TNF-α Converting Enzyme (TACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Cannabinol (CBN) and its Metabolite, Cannabinol-7-oic Acid: A Review of Currently Available Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of cannabinoids for therapeutic applications in neurodegenerative diseases is a rapidly advancing field. While much of the focus has been on cannabidiol (CBD) and tetrahydrocannabinol (THC), other minor cannabinoids are gaining attention for their potential neuroprotective properties. Among these is cannabinol (CBN), a non-intoxicating cannabinoid that forms as a degradation product of THC. Recent studies have begun to uncover the neuroprotective mechanisms of CBN, positioning it as a promising candidate for further investigation. This guide seeks to provide a comparative analysis of the neuroprotective effects of CBN and its metabolite, Cannabinol-7-oic acid (CBN-C7).
However, a comprehensive review of the scientific literature reveals a significant disparity in the available research for these two compounds. While there is emerging data on the neuroprotective effects of CBN, there is a notable absence of studies on this compound. This metabolite of CBN has been identified in fecal matter, but its biological activity, particularly concerning neuroprotection, remains uninvestigated.
Therefore, this guide will first present the current understanding of the neuroprotective effects of Cannabinol, including experimental data and proposed mechanisms of action. Subsequently, it will address the current knowledge gap regarding this compound and the implications for future research.
Cannabinol (CBN): A Potential Neuroprotective Agent
Recent research has highlighted the potential of CBN to protect neurons from various insults, suggesting its therapeutic utility in age-related neurological disorders such as Alzheimer's and Parkinson's disease.
Mechanism of Action
Studies suggest that CBN exerts its neuroprotective effects through multiple mechanisms:
-
Mitochondrial Protection: A key mechanism of CBN's neuroprotective activity is its ability to preserve mitochondrial function.[1][2] It has been shown to protect neurons against oxytosis/ferroptosis, a form of cell death driven by oxidative stress and iron accumulation, by targeting and preserving the integrity and function of mitochondria.[1][2]
-
Antioxidant Properties: Like other cannabinoids, CBN possesses antioxidant properties that help to mitigate oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[3]
-
Anti-inflammatory Effects: CBN has demonstrated anti-inflammatory activity, which is relevant to neuroprotection as neuroinflammation is a common feature of many neurodegenerative conditions.[3]
Experimental Evidence
A 2024 study from the Salk Institute demonstrated that CBN could protect nerve cells from dying and that novel synthetic CBN analogs exhibited enhanced neuroprotective capabilities.[4] One of these analogs, in particular, showed significant efficacy in a fruit fly model of traumatic brain injury.[4] While specific quantitative data from this study is not publicly available in a comparative table format, the findings underscore the therapeutic potential of CBN and its derivatives.
Another study noted that CBN could delay the onset of amyotrophic lateral sclerosis (ALS) in a mouse model.[5]
This compound (CBN-C7): An Unexplored Metabolite
In stark contrast to CBN, there is a significant lack of research on the biological effects of this compound. While its existence as a metabolite of CBN is documented, no studies to date have investigated its potential neuroprotective or other pharmacological activities.
The synthesis of the related compound, CBD-7-oic acid, a major metabolite of CBD, has been described, and this compound has been the subject of some pharmacological investigation. However, these findings cannot be directly extrapolated to CBN-C7 due to structural differences.
Comparison and Future Directions
A direct comparison of the neuroprotective effects of CBN and CBN-C7 is not possible at this time due to the absence of data on the latter. The current body of evidence is solely focused on CBN.
The lack of research on CBN-C7 represents a significant knowledge gap. As a primary metabolite, it is plausible that CBN-C7 could contribute to the overall pharmacological profile of CBN. Future research should prioritize the synthesis and biological evaluation of this compound to determine its activity. Such studies would be crucial to fully understand the therapeutic potential of CBN and its metabolic fate.
Experimental Protocols
While specific protocols for comparing CBN and CBN-C7 are not available, standard assays used to evaluate the neuroprotective effects of cannabinoids can be adapted for future studies. These include:
-
Cell Viability Assays (e.g., MTT, LDH): To assess the ability of the compounds to protect neuronal cells from various toxins or stressors.
-
Oxidative Stress Assays (e.g., ROS production, antioxidant enzyme activity): To measure the antioxidant capacity of the compounds.
-
Anti-inflammatory Assays (e.g., measurement of pro-inflammatory cytokines, microglial activation): To evaluate the anti-inflammatory properties in relevant cell models.
-
In vivo models of neurodegeneration: Utilizing animal models of diseases like Alzheimer's, Parkinson's, or ALS to assess the therapeutic efficacy of the compounds.
Signaling Pathways and Experimental Workflows
Given the nascent stage of research into CBN's neuroprotective mechanisms, detailed signaling pathway diagrams are largely speculative. However, based on current understanding, a hypothetical workflow for investigating and comparing CBN and its metabolite could be conceptualized.
Experimental Workflow for Comparing Cannabinoid Neuroprotection
Caption: A generalized workflow for the comparative evaluation of the neuroprotective effects of Cannabinol (CBN) and this compound (CBN-C7) in vitro and in vivo.
Conclusion
Cannabinol (CBN) is emerging as a cannabinoid of interest for its neuroprotective properties, with recent studies beginning to shed light on its mechanisms of action, particularly its role in preserving mitochondrial function. However, the scientific community's understanding of its metabolite, this compound, is virtually non-existent. This significant gap in knowledge precludes any meaningful comparison between the two compounds at present. Future research efforts are urgently needed to isolate or synthesize and pharmacologically characterize CBN-C7 to build a comprehensive picture of CBN's therapeutic potential and its metabolic products. For researchers and drug development professionals, the focus remains on further elucidating the neuroprotective profile of CBN and its synthetic analogs, which have already shown promise in preclinical models.
References
A Comparative Analysis of Cannabinoid Receptor Binding: THC vs. Acidic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding affinity of Δ⁹-tetrahydrocannabinol (THC) to cannabinoid receptors CB1 and CB2, with a discussion on the binding characteristics of acidic cannabinoids. While this report aims to compare THC with Cannabinol-7-oic acid (CBN-C7-oic acid), a comprehensive search of the scientific literature did not yield any direct experimental data on the receptor binding affinity of CBN-C7-oic acid. Therefore, this guide will utilize data available for other acidic cannabinoids, such as Δ⁹-tetrahydrocannabinolic acid (THCA), as a surrogate to provide a comparative context.
Quantitative Data Summary
The binding affinity of a ligand to a receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for THC at human CB1 and CB2 receptors from various studies. For comparative purposes, data for THCA is also included to illustrate the generally observed lower affinity of acidic cannabinoids.
| Compound | Receptor | Kᵢ (nM) | Reference |
| Δ⁹-Tetrahydrocannabinol (THC) | Human CB1 | 15 - 40.7 | [1] |
| Δ⁹-Tetrahydrocannabinol (THC) | Human CB2 | 36 - 51 | [1] |
| Δ⁹-Tetrahydrocannabinolic Acid (THCA) | Human CB1 | ~3100 | [2] |
| Δ⁹-Tetrahydrocannabinolic Acid (THCA) | Human CB2 | ~12500 | [2] |
Note: The binding affinity of THC can vary between studies due to different experimental conditions and methodologies. The data for THCA suggests a significantly lower affinity for both CB1 and CB2 receptors compared to THC.[2][3] It is important to note that some studies have found that the apparent weak binding of THCA might be partially attributable to the presence of THC as a contaminant in the tested samples.[3]
Experimental Protocols
The determination of receptor binding affinity is a fundamental aspect of cannabinoid research. The most common method employed is the competitive radioligand binding assay.
Radioligand Competitive Binding Assay
This technique is used to determine the affinity of a test compound (e.g., THC or an acidic cannabinoid) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells or other suitable cell lines are genetically engineered to express high levels of the human CB1 or CB2 receptor.
-
The cells are cultured and harvested.
-
The cell membranes are isolated through a process of homogenization and centrifugation. The resulting membrane pellets, rich in the target receptors, are stored at -80°C.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a precise amount of the prepared cell membranes.
-
A fixed concentration of a high-affinity radiolabeled cannabinoid agonist, such as [³H]-CP55,940, is added to each well.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., THC) are then added to the wells.
-
The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with an ice-cold buffer to remove any remaining unbound radioactivity.
-
A scintillation cocktail is added to the filters, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve, which plots the percentage of specific binding of the radioligand against the concentration of the test compound.
-
The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Cannabinoid receptor signaling cascade.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
Comparative pharmacokinetics of Cannabinol-7-oic acid and THC-COOH
A detailed guide for researchers, scientists, and drug development professionals on the pharmacokinetic profiles of two key cannabinoid metabolites.
This guide provides a comparative overview of the pharmacokinetics of Cannabinol-7-oic acid (CBNA) and 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). While extensive data is available for THC-COOH, a major metabolite of the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), there is a notable scarcity of published quantitative pharmacokinetic data for CBNA, a metabolite of cannabinol (CBN). This document summarizes the available information, focusing on the well-documented profile of THC-COOH and the metabolic pathway of CBNA, to offer a valuable resource for the scientific community.
Pharmacokinetic Profiles
11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH)
THC-COOH is the main, inactive metabolite of THC and is the primary analyte targeted in cannabis urinalysis due to its long elimination half-life. Following the administration of THC, it is rapidly metabolized in the liver by cytochrome P450 enzymes to the psychoactive 11-hydroxy-THC (11-OH-THC), which is then further oxidized to THC-COOH.[1][2] The pharmacokinetic parameters of THC-COOH can vary significantly depending on the route of THC administration (e.g., inhalation, oral), the dose, and the frequency of use.
After oral administration of THC, plasma concentrations of THC-COOH are consistently higher than those of THC and 11-OH-THC.[3] For instance, following a single oral dose of 10 mg of THC (in the form of Marinol®), mean peak plasma concentrations of THC-COOH were found to be 26 ng/mL, occurring 1-2 hours after ingestion.[3] In contrast, after smoking, THC-COOH levels increase more slowly, peaking around 81 minutes post-inhalation.[4]
The terminal elimination half-life of THC-COOH is long, contributing to its extended detection window in urine.[1] This prolonged presence is attributed to its storage in and slow release from adipose tissue.[2]
Table 1: Pharmacokinetic Parameters of THC-COOH in Humans Following Oral THC Administration
| Parameter | Value | Route of Administration | THC Dose | Reference |
| Cmax (Peak Plasma Concentration) | 26 ng/mL (range: 14-46 ng/mL) | Oral (Marinol® capsule) | 10 mg | [3] |
| Tmax (Time to Peak Concentration) | 1-2 hours | Oral (Marinol® capsule) | 10 mg | [3] |
| Cmax (Urine) | 107 ng/mL | Oral (cannabis brownie) | 10 mg | [5] |
| Tmax (Urine) | 8 hours | Oral (cannabis brownie) | 10 mg | [5] |
| Cmax (Urine) | 335 ng/mL | Oral (cannabis brownie) | 25 mg | [5] |
| Tmax (Urine) | 6 hours | Oral (cannabis brownie) | 25 mg | [5] |
| Cmax (Urine) | 713 ng/mL | Oral (cannabis brownie) | 50 mg | [5] |
| Tmax (Urine) | 9 hours | Oral (cannabis brownie) | 50 mg | [5] |
This compound (CBNA)
Metabolic Pathways
The metabolic pathways of THC and CBN to their respective carboxylic acid metabolites share similarities, primarily involving hepatic oxidation.
Experimental Protocols
The following provides a representative experimental protocol for the quantification of THC-COOH in human plasma, based on common methodologies cited in pharmacokinetic studies.
Quantification of THC-COOH in Human Plasma by LC-MS/MS
1. Sample Collection and Preparation:
-
Whole blood samples are collected from subjects at predetermined time points following THC administration.
-
Plasma is separated by centrifugation.
-
To 200 µL of plasma, an internal standard (e.g., THC-D3) is added.[7]
-
Protein precipitation is performed by adding acetonitrile (containing 1% formic acid).[7] The mixture is vortexed and centrifuged.
-
The supernatant is collected, dried, and reconstituted in a mobile phase-compatible solvent for analysis.[7]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[7] A gradient elution with a mobile phase consisting of water and methanol (both containing 0.1% formic acid) is employed.[7]
-
Mass Spectrometry Detection: A tandem mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is used for detection and quantification.[7] Specific precursor-to-product ion transitions for THC-COOH and the internal standard are monitored for accurate quantification.
3. Method Validation:
-
The analytical method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[7] Calibration curves are generated using spiked plasma samples with known concentrations of THC-COOH.[7]
Conclusion
This guide highlights the significant body of research detailing the pharmacokinetic profile of THC-COOH, providing valuable data for researchers in the field. In stark contrast, the pharmacokinetics of this compound remain largely uncharacterized in the public domain. The provided metabolic pathways and experimental protocols for THC-COOH can serve as a foundation for future studies. Further research is critically needed to elucidate the in vivo pharmacokinetic properties of CBNA to enable a direct and comprehensive comparison with THC-COOH and to better understand the overall metabolic fate of cannabinol in humans.
References
- 1. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Cannabinoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Determination of THC and THC-COOH in Human Postmortem Blood Samples by Gas Chromatography—Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-high Performance Liquid Chromatography Tandem Mass-Spectrometry for Simple and Simultaneous Quantification of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GC-MS and LC-MS/MS for Cannabinol-7-oic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of cannabinoid metabolites is paramount. Cannabinol-7-oic acid, a key metabolite of cannabinol, is of significant interest in pharmacokinetic and toxicological studies. The choice of analytical technique for its determination is critical for obtaining reliable data. This guide provides an objective, data-driven comparison of two powerful analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
This comparison delves into the experimental protocols, performance characteristics, and key considerations for each technique, supported by experimental data to aid in selecting the most appropriate method for your research needs.
At a Glance: GC-MS vs. LC-MS/MS for Acidic Cannabinoid Analysis
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Mandatory for acidic cannabinoids | Not required |
| Thermal Stability | Risk of thermal degradation of acidic cannabinoids without derivatization | Suitable for thermally labile compounds |
| Sensitivity | High, can achieve low limits of detection | Generally offers higher sensitivity and specificity, especially with tandem MS |
| Sample Throughput | Can be lower due to the additional derivatization step | Higher throughput, especially with UHPLC systems |
| Matrix Effects | Can be significant, requiring robust sample preparation | Can be managed with appropriate sample clean-up and internal standards |
| Instrumentation Cost | Generally lower than LC-MS/MS | Higher initial investment |
| Typical LOQ | ~0.2 µg/mL (for acidic cannabinoids)[1][2] | 0.5 - 20 ng/mL (for this compound)[3][4] |
Experimental Workflow & Methodology
A critical aspect of selecting an analytical method is understanding the entire workflow, from sample preparation to data acquisition. Below are detailed diagrams and protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Experimental Workflow
The analysis of acidic cannabinoids like this compound by GC-MS necessitates a derivatization step to increase the analyte's volatility and prevent decarboxylation at the high temperatures of the GC inlet.[5][6] Silylation is a common derivatization technique.[7]
Detailed GC-MS Protocol (General for Acidic Cannabinoids):
-
Sample Extraction: Utilize liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the cannabinoids from the biological matrix.
-
Evaporation: Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a suitable solvent and add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.[3][7]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
-
Injector Temperature: Set to a high temperature (e.g., 250-280°C) to ensure volatilization.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
Ionization: Electron Ionization (EI) is commonly used.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.
-
LC-MS/MS Experimental Workflow
LC-MS/MS is a preferred method for the direct analysis of acidic cannabinoids as it circumvents the need for derivatization, thus preserving the integrity of thermally labile compounds.[8][9][10]
Detailed LC-MS/MS Protocol (for this compound):
-
Sample Preparation: A simple "dilute and shoot" approach is often sufficient.[5] For plasma or serum, protein precipitation with a solvent like acetonitrile is a common first step.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with the mobile phase to a suitable concentration for analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the UHPLC-MS/MS system.
-
LC Column: A C18 reversed-phase column is typically used for separation.[3]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is common.[5][11]
-
Ionization: Electrospray ionization (ESI) is widely used, often in negative ion mode for acidic cannabinoids.[3][9]
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of acidic cannabinoids, including this compound where data is available.
Table 1: GC-MS Performance for Acidic Cannabinoids
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 µg/mL | [1][12] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | [1][12] |
| Linear Range | 0.2 - 2 µg/mL | [1][12] |
| Precision (RSD%) | < 15% | [13] |
| Accuracy | 85 - 115% | [13] |
| Note: Data is for a mix of acidic cannabinoids and serves as a general performance indicator for the technique. |
Table 2: LC-MS/MS Performance for this compound
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | [3][4] |
| Linear Range | 1 - 10,000 ng/mL | [4] |
| Precision (RSD%) | < 15% | [4] |
| Accuracy | 85 - 115% | [4] |
| Recovery | 90.1 - 100.4% | [3] |
Head-to-Head Comparison
GC-MS: The Established Workhorse
GC-MS is a robust and reliable technique that has been a staple in analytical laboratories for decades. Its primary advantage is its high resolving power and the extensive mass spectral libraries available for compound identification. For the analysis of this compound, the mandatory derivatization step adds time and a potential source of error to the workflow.[10] However, when properly optimized, GC-MS can provide excellent sensitivity and accuracy.[2] Without derivatization, GC-MS is unsuitable for acidic cannabinoids as it leads to decarboxylation in the hot injector, resulting in an underestimation of the total cannabinoid content.[14]
LC-MS/MS: The Modern Standard for Cannabinoid Acids
LC-MS/MS has emerged as the gold standard for the analysis of acidic cannabinoids.[10] Its ability to analyze compounds directly in their native form without the need for derivatization is a significant advantage, reducing sample preparation time and eliminating potential artifacts. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations, even in complex biological matrices.[15] For this compound, validated UHPLC-MS/MS methods have demonstrated excellent performance with low limits of quantification.[3][4]
Conclusion
For the specific analysis of this compound, LC-MS/MS is the superior technique . Its ability to directly analyze this thermally labile acidic metabolite without derivatization, coupled with its high sensitivity and selectivity, makes it the more reliable and efficient choice for researchers, scientists, and drug development professionals. While GC-MS can be a viable option, the additional derivatization step introduces complexity and potential for error that can be avoided with LC-MS/MS. The quantitative data clearly indicates that LC-MS/MS can achieve the low detection limits often required for pharmacokinetic and metabolic studies of cannabinoids. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired sample throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekakit.com [eurekakit.com]
- 6. Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol | MDPI [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. paoloberretta.com [paoloberretta.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.ubbcluj.ro [chem.ubbcluj.ro]
Navigating the Landscape of Cannabinoid Analysis: An Inter-laboratory Comparison Guide for Quantification Methods
A critical review of analytical methodologies underscores the importance of standardized, validated techniques for the accurate quantification of cannabinoids. While specific inter-laboratory validation data for Cannabinol-7-oic acid (CBN-7-oic acid) remains limited in publicly accessible literature, the established frameworks for other cannabinoids provide a robust blueprint for researchers, scientists, and drug development professionals. This guide synthesizes findings from various studies to offer a comparative overview of prevalent analytical methods, their performance characteristics, and the workflows for their validation.
The burgeoning field of cannabis and cannabinoid research necessitates reliable and reproducible analytical methods. The accuracy of cannabinoid quantification is paramount for regulatory compliance, quality control, and advancing our understanding of these compounds' pharmacology. Inter-laboratory validation, through proficiency testing (PT) and collaborative studies, is the gold standard for assessing the competence and comparability of different laboratories and methods.[1][2][3] Organizations such as the National Institute of Standards and Technology (NIST) with its Cannabis Quality Assurance Program (CannaQAP) and AOAC International play a pivotal role in providing PT programs that help laboratories ensure the accuracy of their results for a range of cannabinoids.[3][4]
Comparative Analysis of Quantification Methods
The two most prominent analytical techniques for cannabinoid quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method presents distinct advantages and limitations.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation of analytes followed by detection based on their mass-to-charge ratio. | Chromatographic separation of volatile analytes followed by detection based on their mass-to-charge ratio. |
| Analytes | Capable of quantifying both neutral and acidic cannabinoids without derivatization.[5] | Primarily quantifies neutral cannabinoids; acidic forms undergo decarboxylation at high temperatures unless derivatized.[6][7] |
| Sensitivity | Generally offers higher sensitivity and specificity.[8] | Sensitivity can be influenced by the derivatization process. |
| Precision | Within-batch precision typically ranges from 0.2% to 6.5% RSD, with between-batch precision from 1.4% to 6.1% RSD.[5] | Intra-day and inter-day precision are generally expected to be within 15%.[6] |
| Accuracy | Within-batch accuracy often falls between 85.4% and 111.6%, and between-batch accuracy between 90.2% and 110.3%.[5] | Accuracy is typically targeted to be within ±15% of the nominal concentration.[6] |
| Linearity | Excellent linearity with R² values typically ≥ 0.99.[5][9] | Good linearity is achievable with R² values often > 0.99 after derivatization.[6] |
| Sample Throughput | Can be adapted for high-throughput analysis. | The derivatization step can increase sample preparation time. |
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are the bedrock of reproducible analytical science. Below are generalized methodologies for the quantification of cannabinoids using LC-MS/MS and GC-MS.
Protocol 1: Quantification of Cannabinoids using LC-MS/MS
This protocol outlines a common approach for the analysis of a suite of cannabinoids in a given matrix.
-
Scope: This method is designed for the simultaneous quantification of multiple cannabinoids, including their acidic and neutral forms.
-
Materials and Reagents:
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Perform an extraction using a suitable solvent, such as methanol or a methanol/chloroform mixture.
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
Dilute the supernatant to a concentration within the calibration range.
-
-
Instrumental Analysis:
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both typically containing a small percentage of formic acid or ammonium formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of cannabinoids.[12]
-
-
Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of the target cannabinoids.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
-
Data Analysis:
-
Identify cannabinoids in the sample based on their retention times and specific MRM transitions.
-
Quantify the concentration of each cannabinoid using the generated calibration curve.
-
Protocol 2: Quantification of Cannabinoids using GC-MS
This protocol is suitable for the analysis of neutral cannabinoids and can be adapted for acidic cannabinoids through derivatization.
-
Scope: This method is primarily for the quantification of neutral cannabinoids but can be extended to acidic forms with an additional derivatization step.[6]
-
Materials and Reagents:
-
Certified reference materials for each target cannabinoid.
-
Internal standards (e.g., deuterated cannabinoids).
-
High-purity solvents (e.g., hexane, methanol).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
-
Sample Preparation and Derivatization:
-
Extract the cannabinoids from the sample matrix as described in the LC-MS/MS protocol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent to the dried extract.
-
Heat the sample to facilitate the derivatization reaction, converting acidic cannabinoids to their more volatile silyl esters.
-
-
Instrumental Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Oven Temperature Program: A programmed temperature ramp to separate the cannabinoids.
-
Injector: Split/splitless injector, typically operated at a high temperature.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
-
Calibration:
-
Prepare and derivatize a series of calibration standards in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration.
-
-
Data Analysis:
-
Identify cannabinoids based on their retention times and mass spectra.
-
Quantify the concentration using the calibration curve.
-
Visualizing the Validation and Analytical Processes
Diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams, generated using the DOT language, depict the key stages of an inter-laboratory validation study and a typical analytical workflow.
Caption: Workflow of an inter-laboratory validation study.
Caption: Typical analytical workflow for cannabinoid quantification.
References
- 1. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. NIST Tools for Cannabis Laboratory Quality Assurance | NIST [nist.gov]
- 4. aoac.org [aoac.org]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arts.units.it [arts.units.it]
- 7. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Direct Quantification of Cannabinoids and Cannabinoid Glucuronides in Whole Blood by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cannabinol-7-oic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Cannabinol-7-oic acid, a metabolite of cannabinol, requires careful consideration for its disposal due to its potential hazards. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | Minimizes the inhalation of any dust or vapors. |
Disposal Protocol: A Step-by-Step Guide
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] Adherence to local, state, and federal regulations is crucial.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Do not mix with other chemical waste streams to avoid unintended reactions.
Step 2: Waste Collection
-
Solid Waste: Carefully collect any solid this compound, minimizing dust generation. Place it in the designated, sealed waste container.
-
Liquid Waste: If the compound is in a solvent, collect the solution in a compatible, sealed container. Note the solvent used on the waste label.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be considered contaminated and placed in the same waste container.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste disposal company with all available safety information, including the Safety Data Sheets for related compounds if a specific one for this compound is not available.
Regulatory Considerations: Controlled Substance Status
The legal status of this compound as a controlled substance is a critical consideration for its disposal. Tetrahydrocannabinols are classified as a Schedule I substance by the Drug Enforcement Administration (DEA).[6][7] While the 2018 Farm Bill legalized hemp and its derivatives containing less than 0.3% delta-9 THC, the status of individual, chemically synthesized cannabinoids can be complex.[8]
It is imperative to consult with your institution's legal and EHS departments to determine the specific regulatory requirements for the disposal of this compound in your location. If it is determined to be a controlled substance, stringent DEA regulations for waste disposal, including specific record-keeping and the use of a reverse distributor, may apply.
Decontamination Procedures
For minor spills or to decontaminate laboratory surfaces, the following procedure can be used:
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb any spilled liquid.
-
Wipe the Area: Using a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), wipe the contaminated area.
-
Wash with Detergent: Wash the area with a laboratory detergent and water.
-
Rinse Thoroughly: Rinse the area with water.
-
Dispose of Cleaning Materials: All cleaning materials used should be disposed of as hazardous waste in the designated container.
Experimental Protocol: Neutralization of Carboxylic Acids (General Procedure)
While incineration through a licensed waste disposal facility is the primary recommended route, in some instances, neutralization of small quantities of acidic waste may be permissible under institutional guidelines. This should only be performed by trained personnel in a controlled laboratory setting and in accordance with all applicable regulations.
Objective: To neutralize the acidic properties of a carboxylic acid waste stream before aqueous disposal.
Materials:
-
Carboxylic acid waste
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the beaker containing the acidic waste on a stir plate in a fume hood.
-
Begin stirring the solution gently.
-
Slowly add the basic solution (sodium bicarbonate or sodium hydroxide) dropwise to the acidic waste. Caution: The reaction may be exothermic and produce gas (carbon dioxide if using bicarbonate). Add the base slowly to control the reaction rate.
-
Periodically check the pH of the solution using a pH strip or meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, the solution may be prepared for disposal according to institutional and local regulations for aqueous waste.
Quantitative Data on Neutralization (Illustrative Example)
The following table provides an illustrative example of the amount of base required to neutralize a given amount of a carboxylic acid with a similar molecular weight to this compound.
| Amount of Carboxylic Acid (e.g., Benzoic Acid, MW: 122.12 g/mol ) | Concentration of NaOH Solution | Approximate Volume of NaOH Solution Required for Neutralization |
| 1 gram | 1 M | 8.2 mL |
| 5 grams | 1 M | 41.0 mL |
| 10 grams | 1 M | 81.9 mL |
Note: This is a theoretical calculation and the actual volume may vary. Always monitor the pH during neutralization.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Cannabinol-7-oic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cannabinol-7-oic acid. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards should be conducted to determine the appropriate level of personal protective equipment.[6] Based on the potential hazards associated with cannabinoid compounds, the following PPE is recommended:
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact and absorption.[2] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | To protect against splashes and airborne particles.[3][4][5] |
| Respiratory Protection | N95 disposable respirator or higher | To minimize inhalation of aerosols or fine particles, especially when handling powders.[4][5] |
| Protective Clothing | Laboratory coat or disposable gown | To protect skin and personal clothing from contamination.[2][3][4] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Ensure easy access to an eyewash station and safety shower.
-
Before handling, obtain and review the Safety Data Sheet for any solvents or reagents used in conjunction with this compound.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols. If working with a powder, use techniques that reduce dust generation.
-
Do not eat, drink, or smoke in the designated handling area.[1]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
-
The storage area should be accessible only to authorized personnel.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[7][8]
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
2. Rendering Unusable:
-
To comply with regulations for cannabis-related waste, the material must be rendered "unusable and unrecognizable".[7][9]
-
This can be achieved by mixing the cannabinoid waste with at least 50% of a non-cannabis solid waste material.[7] Suitable materials include soil, food waste, or cat litter.[9]
3. Final Disposal:
-
The mixed waste should be placed in a sealed, properly labeled hazardous waste container.
-
Arrange for disposal through a licensed hazardous waste disposal company.[8][10]
-
Alternatively, incineration by a licensed facility is a suitable disposal method.[8]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. marijuanapackaging.com [marijuanapackaging.com]
- 3. growshieldppe.com [growshieldppe.com]
- 4. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 5. stauffersafety.com [stauffersafety.com]
- 6. dupont.com [dupont.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 10. masscannabiscontrol.com [masscannabiscontrol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
